3-(4-Bromo-2-methylphenoxy)piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-methylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGTNQNEPZEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-(4-Bromo-2-methylphenoxy)piperidine
CAS No: 946681-39-6 (Generic/Racemic) | Molecular Formula: C₁₂H₁₆BrNO
Executive Summary
3-(4-Bromo-2-methylphenoxy)piperidine represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a polar, basic piperidine ring with a lipophilic, halogenated aryl ether. This amphiphilic nature, coupled with the metabolically stable ether linkage, makes it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands and monoamine transporter inhibitors.
For the drug development professional, this molecule serves two distinct roles:
-
A Core Pharmacophore: The 3-aryloxypiperidine motif mimics the spatial arrangement of neurotransmitters (e.g., serotonin, norepinephrine), often serving as the primary binding element in CNS-active agents.
-
A Bifunctional Intermediate: It possesses two orthogonal reactive handles—the secondary amine (for diversification) and the aryl bromide (for cross-coupling)—allowing for rapid library expansion.
Chemical Architecture & Stereochemistry
Structural Analysis
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) connected via an ether linkage at the C3 position to a trisubstituted benzene ring.
-
The Piperidine Ring: Exists predominantly in a chair conformation. The bulky aryloxy group at C3 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, although the presence of the nitrogen lone pair and potential hydrogen bonding can influence this equilibrium.
-
The Ether Linkage: Provides rotational freedom, allowing the aryl group to adopt various dihedral angles relative to the piperidine core, which is critical for "induced fit" binding in protein pockets.
-
The Aryl Moiety: The 4-bromo-2-methyl substitution pattern is strategic. The ortho-methyl group restricts rotation around the ether bond (atropisomerism potential in highly substituted analogues) and increases lipophilicity. The para-bromine is a versatile synthetic handle.[1]
Chirality
The C3 carbon of the piperidine ring is a stereogenic center.
-
Enantiomers: (3R) and (3S).
-
Implication: Biological systems rarely interact with racemates identically. In CNS targets, one enantiomer often exhibits significantly higher potency (eutomer) than the other (distomer).
-
Recommendation: For lead optimization, early resolution or asymmetric synthesis of the specific enantiomer is strongly advised to establish Structure-Activity Relationships (SAR) accurately.
Synthetic Pathways & Protocols
Route A: The Mitsunobu Coupling (Precision Route)
This is the preferred method for synthesizing chiral analogues because it proceeds with complete inversion of configuration (Walden inversion) at the alcohol center.
-
Mechanism: Reaction of N-protected 3-hydroxypiperidine with 4-bromo-2-methylphenol using triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD or DIAD).
-
Stereochemistry: (S)-3-Hydroxypiperidine
(R)-Product.
Route B: Nucleophilic Substitution (Scalable Route)
Suitable for racemic synthesis or when the mesylate is readily available.
-
Mechanism: N-protected 3-mesyloxypiperidine is treated with the phenoxide of 4-bromo-2-methylphenol.
-
Conditions: Requires a base (Cs₂CO₃ or K₂CO₃) in a polar aprotic solvent (DMF or CH₃CN) at elevated temperatures (60–80 °C).
Visualization of Synthetic Workflow
Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensuring stereochemical control.
Physicochemical Properties & Characterization
Understanding the physical profile is essential for formulation and assay development.
| Property | Value (Predicted/Observed) | Significance |
| Molecular Weight | 270.17 g/mol | Fragment-like; ideal for growing into drug-like space. |
| pKa (Base) | 9.08 ± 0.10 | Basic secondary amine. Will be protonated at physiological pH (7.4). |
| LogP | ~3.5 | Moderately lipophilic. Good membrane permeability but may require solubility enhancers (DMSO) for assays. |
| Boiling Point | 345.3 ± 42.0 °C | High boiling point; stable under standard reflux conditions. |
| Density | 1.3 ± 0.1 g/cm³ | Denser than water (halogen effect). |
| Solubility | Low in water (Free base) | Protocol: Use HCl or TFA salt for aqueous buffers. Free base is soluble in DCM, MeOH, DMSO. |
Analytical Fingerprint[2]
-
¹H NMR (DMSO-d₆): Look for the characteristic piperidine multiplets (1.4–3.0 ppm) and the aromatic signals. The key diagnostic is the ether methine proton (–CH–O–) at ~4.3 ppm (multiplet).
-
Mass Spectrometry: distinctive isotopic pattern for Bromine (1:1 ratio of M and M+2 peaks at 270/272 m/z).
Functionalization & Reactivity Guide
This molecule is designed to be reacted further.[1] It contains two "orthogonal" reactivity handles.[1]
The Secondary Amine (Nucleophile)
-
Reactivity: High.
-
Typical Reactions: Amide coupling (EDC/HOBt), Reductive amination (Aldehydes + NaBH(OAc)₃), Sulfonylation.
-
Strategy: This is usually the first point of diversification to adjust the "tail" of the drug molecule.
The Aryl Bromide (Electrophile)
-
Reactivity: Latent (requires catalysis).
-
Typical Reactions:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig: Coupling with amines to create aniline derivatives.
-
-
Strategy: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts. The ortho-methyl group may sterically hinder bulky ligands; use highly active catalysts (e.g., XPhos-Pd-G2) if conversion is sluggish.
Reactivity Map
Caption: Figure 2. Orthogonal reactivity profile allowing sequential functionalization.
Safety & Handling (SDS Summary)
While specific toxicological data may be limited for this intermediate, standard protocols for aryl halides and secondary amines apply.
-
Hazards:
-
Skin/Eye Irritant: The basic nitrogen can cause chemical burns or severe irritation.
-
Acute Toxicity: Treat as potentially toxic by ingestion.
-
-
Handling:
-
Wear nitrile gloves, safety goggles, and a lab coat.
-
Handle the free base in a fume hood to avoid inhalation of amine vapors.
-
-
Storage:
-
Store as the Hydrochloride (HCl) salt for maximum stability.
-
Keep cool (2–8 °C) and dry. Hygroscopic nature is possible for salts.
-
References
-
Mitsunobu Reaction Mechanism & Application: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
- Synthesis of Aryloxy Piperidines: Staletti, R., et al. "Synthesis of 3-Substituted Piperidines via Mitsunobu Reaction." Tetrahedron Letters, 1999. (General methodology for 3-alkoxypiperidines).
-
Chemical Properties Data: "3-(4-Bromo-2-methylphenoxy)piperidine CAS 946681-39-6."[2][3][4] ChemicalBook / MolCore Database. Accessed 2024.[1][3] Link
-
Medicinal Chemistry of Piperidine Ethers: Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007. (Context on amine pKa values). Link
Sources
Navigating the Unseen: A Technical Safety and Hazard Guide for 3-(4-Bromo-2-methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Therefore, this document has been constructed through a rigorous, expert-led process of data synthesis and hazard inference based on the known safety profiles of structurally analogous compounds. The core principle of this guide is to empower the researcher with a robust framework for risk assessment and mitigation, fostering a culture of proactive safety in the laboratory. The guidance herein is based on the well-established toxicological profiles of molecules containing the key structural motifs of 3-(4-Bromo-2-methylphenoxy)piperidine: a brominated aromatic ring, a phenoxy ether linkage, and a piperidine heterocycle.
Section 1: Predicted Hazard Analysis and GHS Classification
Based on an analysis of related chemical structures, 3-(4-Bromo-2-methylphenoxy)piperidine is predicted to fall under the following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categories. The rationale for each classification is provided to enhance the user's understanding of the potential risks.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Rationale for Classification (Based on Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Piperidine and its derivatives often exhibit moderate acute oral toxicity.[1] |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Brominated aromatic compounds and piperidine-containing molecules are frequently cited as skin irritants.[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | As with skin irritation, this class of compounds can cause significant, though not irreversible, eye irritation upon contact.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Inhalation of dusts or aerosols of similar compounds can lead to irritation of the respiratory tract.[2] |
Predicted GHS Pictograms:
-
Exclamation Mark (GHS07): Indicates skin and eye irritation, harmful if swallowed, and may cause respiratory irritation.
Section 2: Toxicological Profile and Mechanistic Insights
While specific toxicological data for 3-(4-Bromo-2-methylphenoxy)piperidine is not available, we can infer potential mechanisms of toxicity from its structural components.
The piperidine moiety is a well-known feature in many biologically active compounds and can interact with various receptors and enzymes in the body. Piperidine itself is corrosive and can cause severe skin burns and eye damage.[3][4] While the substitutions on the target molecule are likely to modulate this reactivity, the basic nitrogen of the piperidine ring can still be irritating to tissues.
The 4-bromo-2-methylphenoxy group presents its own set of potential hazards. Brominated aromatic compounds can be metabolized in the liver, sometimes leading to the formation of reactive intermediates. While there is no specific data to suggest carcinogenicity or mutagenicity for this compound, it is a prudent assumption for any novel, brominated aromatic to be handled with care to minimize long-term exposure.
The overall predicted toxicological profile is one of a compound that is primarily an irritant to the skin, eyes, and respiratory system, with moderate acute oral toxicity.
Section 3: Prudent Laboratory Practices and Engineering Controls
The following protocols are designed to mitigate the predicted hazards of 3-(4-Bromo-2-methylphenoxy)piperidine. These should be considered the minimum standard for handling this and other novel research chemicals.
3.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid 3-(4-Bromo-2-methylphenoxy)piperidine that could generate dust, and all work with solutions of the compound, must be conducted in a certified chemical fume hood. This is to prevent inhalation of any aerosols or dust.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the work area.[5][6]
3.2. Personal Protective Equipment (PPE): The Researcher's Armor
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use. It is crucial to practice proper glove removal technique to avoid contaminating the skin.[7]
-
Skin and Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Under normal use in a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for significant aerosolization or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.
Logical Relationship of Safety Measures
Caption: Mitigation of predicted hazards by specific control measures.
Section 4: Safe Handling, Storage, and Disposal Protocols
4.1. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.
-
Weighing and Transfer: If weighing the solid, do so in a fume hood on a disposable weigh boat. If transferring a solution, use a pipette or other appropriate liquid handling device.
-
During Use: Avoid any actions that could generate dust or aerosols. Keep containers closed when not in use.
-
Post-Handling: Thoroughly clean the work area. Decontaminate any surfaces that may have come into contact with the compound. Wash hands thoroughly with soap and water after removing gloves.
4.2. Storage Requirements
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[8]
4.3. Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials, such as weigh boats and gloves, should be placed in a sealed, labeled hazardous waste container.
Section 5: Emergency Procedures: A Self-Validating System
In the event of an emergency, follow these procedures.
5.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
5.2. Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate laboratory safety personnel.
Emergency Response Workflow
Caption: A workflow for responding to exposure and spill incidents.
Section 6: Conclusion
The responsible and safe handling of novel chemical entities like 3-(4-Bromo-2-methylphenoxy)piperidine is paramount in a research and development setting. While a specific SDS is not currently available, the principles of chemical safety, informed by the known hazards of structurally related compounds, provide a robust framework for minimizing risk. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can confidently and safely explore the scientific potential of this molecule.
References
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. 1220033-41-9|3-((4-Bromo-2-chlorophenoxy)methyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]
Solubility profile of 3-(4-Bromo-2-methylphenoxy)piperidine in organic solvents
Topic: Pre-formulation Characterization: Solubility Profile of 3-(4-Bromo-2-methylphenoxy)piperidine Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.[1]
Executive Summary & Compound Architecture
This guide provides a technical framework for the solubility profiling of 3-(4-Bromo-2-methylphenoxy)piperidine (CAS: 769944-72-1).[1] As a secondary amine building block featuring a lipophilic halogenated aryl ether tail, this molecule presents a classic "lipophilic base" profile common in CNS-active drug discovery.[1]
Understanding the solubility landscape of this intermediate is critical for two distinct phases:
-
Synthetic Process Development: Selecting solvents that maximize concentration for nucleophilic substitutions or couplings (e.g., Buchwald-Hartwig).[1]
-
Pre-formulation: Determining vehicles for in vivo PK studies (e.g., acidified vehicles vs. lipid formulations).
Physicochemical Determinants
To predict and validate solubility, we must first deconstruct the molecule’s properties.
| Property | Value (Est.) | Solubility Implication |
| Molecular Weight | 270.17 g/mol | Moderate MW suggests reasonable dissolution kinetics.[1] |
| pKa (Piperidine NH) | ~10.5 – 11.0 | Critical: High basicity means aqueous solubility is exclusively pH-dependent.[1] Insoluble at neutral/basic pH; highly soluble at pH < 5.[1] |
| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity drives solubility in non-polar and chlorinated solvents (DCM, Chloroform).[1] |
| H-Bond Donors | 1 (NH) | Limited water interaction; relies on protonation for aqueous solvation.[1] |
| Physical State | Solid | Likely crystalline; lattice energy must be overcome by solvation enthalpy.[1] |
Predicted Solubility Profile
Note: The values below are derived from Structure-Activity Relationships (SAR) of structurally analogous aryl-ether piperidines. These serve as the baseline for experimental validation.
Class I: Chlorinated & Non-Polar Solvents (High Solubility) [1]
-
Dichloromethane (DCM) / Chloroform: >100 mg/mL .[1]
Class II: Polar Aprotic Solvents (High Solubility)
-
DMSO / DMF / DMAc: >50 mg/mL .[1]
Class III: Alcohols (Moderate to High Solubility) [1]
-
Methanol / Ethanol: 20 – 50 mg/mL .[1]
Class IV: Aqueous Media (pH Dependent) [1]
-
Water (pH 7.4): <0.1 mg/mL (Poor) .[1]
-
Mechanism:[1] At neutral pH, the molecule is predominantly uncharged and lipophilic.
-
-
0.1 N HCl (pH 1.0): >10 mg/mL (Good) .
Experimental Protocols
Tier 1: Kinetic Solubility (Turbidimetric)
Purpose: Rapid estimation using DMSO stock solutions to prevent precipitation in bioassays.[1]
Workflow:
-
Stock Prep: Dissolve compound in 100% DMSO to 10 mM.
-
Spiking: Spike stock into aqueous buffer (PBS, pH 7.4) at increasing concentrations (1, 10, 50, 100 µM) in a 96-well plate.
-
Detection: Measure absorbance at 620 nm (turbidity) immediately.
-
Result: The concentration at which absorbance spikes indicates the precipitation point.[1]
Tier 2: Thermodynamic Solubility (Shake-Flask Method)
Purpose: The "Gold Standard" for accurate saturation limits.[1]
Step-by-Step Protocol:
-
Supersaturation: Weigh excess solid (~5 mg) into a 4 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent (e.g., Octanol, Water pH 7.4, Water pH 1.2).
-
Equilibration:
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PVDF filter (pre-saturated to prevent drug loss).
-
-
Quantification:
Visualization: Solubility Assessment Workflow
The following diagram outlines the decision logic for characterizing this lipophilic amine.
Caption: Workflow for determining the solubility profile, highlighting the divergence between organic and aqueous behavior based on pKa and LogP.
Strategic Applications
5.1 For Process Chemistry (Synthesis)
-
Reaction Solvent: Use DCM or THF for acylation/alkylation of the piperidine nitrogen.[1] The high solubility ensures homogeneous kinetics.[1]
-
Salt Formation: To isolate the solid, dissolve the free base in Ethanol and add concentrated HCl. The hydrochloride salt will likely precipitate due to the "Common Ion Effect" and lower solubility in cold ethanol compared to the free base.
5.2 For Biological Assays (Formulation)
-
In Vitro: Do not exceed 0.5% DMSO final concentration.[1] Due to low aqueous solubility, the compound may crash out in cell media if the concentration > 10 µM.
-
In Vivo (PK): Avoid simple saline.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine (Analogous Structure).[1] Retrieved from [Link][1][2]
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Piperidine Derivatives Physicochemical Data.[1][2] Retrieved from [Link][1]
-
Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists anymore."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] (Standard Protocol Reference).[1]
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa-dependent solubility).
Sources
Pharmacophore modeling of bromo-methylphenoxy piperidine analogs
An In-depth Technical Guide: Pharmacophore Modeling of Bromo-methylphenoxy Piperidine Analogs: From Hypothesis Generation to Virtual Screening
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of clinically approved drugs.[1][2] Its conformational flexibility and synthetic tractability make it an ideal starting point for developing novel therapeutics. This guide focuses on a specific, emerging class of compounds: bromo-methylphenoxy piperidine analogs. We will provide a comprehensive, in-depth walkthrough of the pharmacophore modeling process, a pivotal computational technique in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step. We will navigate from the initial stages of ligand dataset preparation through the critical process of model generation and validation, culminating in the application of the model for virtual screening. The methodologies described herein are designed to be self-validating, ensuring the development of a robust and predictive pharmacophore model capable of identifying novel, high-affinity ligands.
Introduction: The Rationale for Pharmacophore Modeling
In the absence of a high-resolution crystal structure of a target protein, drug discovery efforts must rely on the information gleaned from known active and inactive ligands. This is the domain of ligand-based drug design, where the central dogma is that molecules with similar biological activity often share a common set of steric and electronic features arranged in a specific 3D geometry. This essential arrangement of features is known as a pharmacophore .[3][4]
The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[3] Pharmacophore modeling translates this concept into a powerful computational tool that serves as a 3D blueprint for molecular recognition, guiding the discovery of novel chemical entities with desired biological activity.[4][5]
This guide will use a hypothetical series of bromo-methylphenoxy piperidine analogs targeting a G-protein coupled receptor (GPCR) to illustrate a complete and rigorous ligand-based pharmacophore modeling workflow.
Foundational Concepts: Ligand-Based vs. Structure-Based Approaches
Pharmacophore models can be developed through two primary pathways, the choice of which is dictated by the available structural data.
-
Structure-Based Pharmacophore Modeling: This approach is utilized when a 3D structure of the target protein, typically from X-ray crystallography or cryo-EM, is available.[5][6] The model is generated by analyzing the key interaction points within the protein's binding site, defining a pharmacophore based on the receptor's chemical environment.[7]
-
Ligand-Based Pharmacophore Modeling: When the target structure is unknown, this method becomes indispensable.[8][9] It involves analyzing a set of known active ligands to identify the common chemical features responsible for their activity.[10] The underlying assumption is that these molecules bind to the same target site in a similar conformation. Given the novelty of our bromo-methylphenoxy piperidine analog series, this guide will focus exclusively on the ligand-based approach.
The Core Workflow: A Step-by-Step Technical Protocol
A successful pharmacophore modeling campaign is a systematic process. Each step builds upon the last, and meticulous attention to detail is paramount for generating a predictive and reliable model.
Phase 1: Ligand Dataset Preparation and Curation
The quality of the input data directly dictates the quality of the resulting pharmacophore model. The initial and most critical step is the careful selection and preparation of the ligand dataset.
Experimental Causality: The goal is to provide the algorithm with a clear signal of the features essential for activity. This requires a set of molecules that are structurally diverse enough to avoid bias towards a particular chemical scaffold, yet share a common mechanism of action.[11] The inclusion of inactive compounds is crucial for defining regions of steric hindrance or identifying features that are detrimental to activity.
Protocol: Ligand Preparation
-
Data Collection: Assemble a dataset of bromo-methylphenoxy piperidine analogs with experimentally determined biological activity (e.g., IC50 or Ki values). The set should include highly active, moderately active, and inactive compounds.
-
2D to 3D Conversion: Convert the 2D structures of the ligands into 3D representations using a suitable molecular modeling package.
-
Conformational Analysis: This is arguably the most critical step in ligand preparation. Since flexible molecules like our piperidine analogs can adopt numerous conformations, it is essential to generate a diverse and energetically accessible ensemble of 3D conformers for each ligand.[8][12] This ensures that the bioactive conformation—the specific shape the molecule adopts when binding to the target—is likely to be among the generated structures.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using a robust force field (e.g., MMFF94) to relieve any steric strain and arrive at a local energy minimum.
Table 1: Hypothetical Dataset of Bromo-methylphenoxy Piperidine Analogs
| Compound ID | SMILES Representation | IC50 (nM) | Activity Class | Dataset Role |
| BMPP-01 | CCOCc1ccccc1Br.CN1CCC(C)CC1 | 15 | Active | Training |
| BMPP-02 | CCOCc1cccc(Br)c1.CN1CCC(C)CC1 | 25 | Active | Training |
| BMPP-03 | CCOCc1ccccc1Br.CN1CCC(CC)CC1 | 8 | Active | Training |
| BMPP-04 | CCOCc1c(Br)cccc1.CN1CCC(C)CC1 | 5000 | Inactive | Training |
| BMPP-05 | CCOCc1ccccc1Br.CN1CCCC1 | 30 | Active | Test |
| BMPP-06 | CCOCc1ccccc1.CN1CCC(C)CC1 | 2500 | Inactive | Test |
| BMPP-07 | CCOCc1cc(Br)ccc1.CN1CCC(C)CC1 | 12 | Active | Test |
| BMPP-08 | OCc1ccccc1Br.CN1CCC(C)CC1 | 9000 | Inactive | Decoy |
Phase 2: Pharmacophore Hypothesis Generation
With a well-prepared set of ligands, the next step is to identify the common features and their spatial arrangement that define the pharmacophore.
Experimental Causality: The algorithm superimposes the conformers of the active molecules, seeking to maximize the overlap of common chemical features.[10] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups.[13][14] By finding the best 3D alignment, the software proposes one or more pharmacophore hypotheses.
Protocol: Model Generation using LigandScout/PHASE/Catalyst
-
Define Feature Types: Specify the chemical features to be considered for the pharmacophore generation (e.g., HBA, HBD, AR, H).
-
Select Training Set: Import the prepared 3D structures of the training set ligands (both active and inactive).
-
Generate Hypotheses: Initiate the model generation process. The software will perform a conformational search and alignment to identify common feature arrangements present in the active molecules but absent in the inactive ones.[15][16]
-
Analyze and Rank Hypotheses: The software will generate a series of potential pharmacophore models, often ranked by statistical scores that reflect how well they fit the training data.
Diagram: Ligand-Based Pharmacophore Generation Workflow
Caption: A workflow for ligand-based pharmacophore modeling.
Phase 3: Rigorous Model Validation
A generated pharmacophore hypothesis is merely a proposal; it holds no predictive power until it has been rigorously validated.[17] This step is the cornerstone of trustworthiness and ensures the model is a reliable tool for drug discovery.
Experimental Causality: Validation tests the model's ability to perform a crucial task: to distinguish active compounds from inactive ones in a dataset the model has not seen before. A robust model should retrieve a high percentage of known active molecules while rejecting known inactives or random "decoy" molecules.
Protocol: Model Validation
-
Test Set Preparation: Use a test set of compounds (e.g., BMPP-05, -06, -07) that were not included in the training set. This set should also contain both active and inactive molecules.
-
Decoy Set Generation: Create a much larger "decoy" or "database" set, which consists of thousands of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are assumed to be inactive. This tests the model's selectivity.
-
Screening: Use the generated pharmacophore hypotheses to screen the combined test set and decoy set.
-
Performance Evaluation: Calculate key statistical metrics to quantify the performance of each hypothesis. The goal is to select the model that provides the best balance of sensitivity (finding actives) and specificity (rejecting inactives).
Diagram: The Logic of Pharmacophore Model Validation
Caption: The logical flow of pharmacophore model validation.
Table 2: Representative Pharmacophore Model Validation Metrics
| Hypothesis ID | Features | Güner-Henry (GH) Score | Enrichment Factor (EF 1%) | ROC-AUC | Verdict |
| Hypo_01 | AADHR | 0.85 | 25.3 | 0.88 | Excellent |
| Hypo_02 | ADHRR | 0.62 | 15.1 | 0.71 | Moderate |
| Hypo_03 | AAHR | 0.45 | 8.7 | 0.65 | Poor |
-
Güner-Henry (GH) Score: Ranges from 0 (null model) to 1 (ideal model), assessing the model's ability to retrieve actives from a database.[13]
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction (e.g., 1%) of the screened database compared to a random selection.
-
ROC-AUC: The Area Under the Receiver Operating Characteristic Curve measures the model's ability to discriminate between active and inactive classes. An AUC of 1.0 is a perfect classifier, while 0.5 is random.
Based on the results in Table 2, Hypo_01 would be selected as the final, validated model for further applications.
Application in Drug Discovery: Beyond the Model
The validated pharmacophore model is not an endpoint but a powerful tool for the next phases of drug discovery.
-
Virtual Screening: The primary application is to use the pharmacophore as a 3D query to rapidly screen large commercial or proprietary databases containing millions of compounds.[11][18] This process filters the vast chemical space to a manageable number of "hits" that match the pharmacophoric features, which can then be acquired and tested experimentally.[3]
-
Lead Optimization: The model provides crucial insights into the structure-activity relationship (SAR). It can guide medicinal chemists in modifying existing leads to better match the pharmacophore features, thereby improving potency and selectivity.[5]
-
ADME-Tox Profiling: Pharmacophore models can also be developed to predict adverse effects, such as binding to anti-targets (e.g., hERG channel) or interaction with metabolic enzymes, helping to prioritize compounds with more favorable safety profiles early in the discovery process.[18]
Conclusion
Pharmacophore modeling is a scientifically rigorous, cost-effective, and powerful computational strategy that significantly accelerates the drug discovery process. By following a systematic workflow encompassing careful ligand preparation, robust hypothesis generation, and, most importantly, stringent validation, researchers can develop predictive models that provide invaluable insights into molecular recognition. The application of such a model to the discovery of novel bromo-methylphenoxy piperidine analogs, as detailed in this guide, can successfully de-risk and guide the identification of promising new therapeutic candidates.
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The Halogenated Phenoxypiperidine Scaffold: A Technical Guide to its History, Discovery, and Impact on Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxypiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a number of blockbuster drugs, most notably in the field of neuroscience. The strategic introduction of halogen atoms to this privileged structure has been a pivotal development, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of these compounds. This in-depth technical guide provides a comprehensive overview of the history and discovery of halogenated phenoxypiperidine scaffolds, with a particular focus on the development of selective serotonin reuptake inhibitors (SSRIs). We will delve into the scientific rationale behind halogenation, explore key synthetic methodologies, and examine the structure-activity relationships that have guided the evolution of this important class of therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, prized for its conformational flexibility and ability to engage in key interactions with biological targets.[1] When combined with a phenoxy moiety, the resulting phenoxypiperidine core provides a versatile scaffold for the design of centrally active agents. The initial exploration of this chemical space in the mid-20th century laid the groundwork for the discovery of compounds with a wide range of pharmacological activities.[2]
The true potential of the phenoxypiperidine scaffold, however, was unlocked with the advent of targeted drug design and a deeper understanding of neurotransmitter systems. The "monoamine hypothesis" of depression, which posited that a deficiency in serotonin (5-hydroxytryptamine, 5-HT) and other monoamines was a key etiological factor in the disease, spurred the search for agents that could selectively modulate these neurotransmitter levels.[3][4] This led to the development of the first-generation antidepressants, such as tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these agents suffered from a lack of selectivity, leading to a host of undesirable side effects.[2]
The quest for safer and more tolerable antidepressants drove researchers to design molecules that could specifically target the serotonin transporter (SERT), the protein responsible for the reuptake of serotonin from the synaptic cleft. This endeavor culminated in the development of the selective serotonin reuptake inhibitors (SSRIs), a class of drugs that revolutionized the treatment of depression and other psychiatric disorders.[5] It was within this context that the halogenated phenoxypiperidine scaffold emerged as a critical pharmacophore.
The Dawn of Halogenation: From Femoxetine to Paroxetine
The story of halogenated phenoxypiperidines is intrinsically linked to the development of two landmark SSRIs: femoxetine and paroxetine. Both compounds were invented in the 1970s by the Danish pharmaceutical company Ferrosan.[6]
Femoxetine, a non-halogenated phenoxypiperidine, was one of the early SSRIs to be developed.[6] However, its development was ultimately halted in favor of a related compound that would go on to become a blockbuster drug: paroxetine.[6] The key difference between these two molecules lies in the presence of a fluorine atom on the phenyl ring of paroxetine.
The introduction of this single halogen atom had a profound impact on the compound's pharmacological profile. According to patent literature, the incorporation of the para-fluoro atom in a hybrid of femoxetine and paroxetine, named FG 7080, significantly potentiated its affinity for the 5-HT transporter.[6] This enhancement in potency is a direct consequence of the unique properties of the fluorine atom.
The Scientific Rationale for Halogenation: More Than Just an Atomic Swap
The strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone of modern medicinal chemistry. The decision to introduce a halogen is not arbitrary; it is a calculated move to modulate a molecule's physicochemical and pharmacokinetic properties in a predictable manner.
Key Effects of Halogenation:
-
Increased Lipophilicity: Halogens, especially fluorine, can increase the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, a critical step for centrally acting drugs.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable hydrogen atom with fluorine can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[7]
-
Enhanced Receptor Binding: The high electronegativity of fluorine allows it to participate in favorable electrostatic and hydrogen-bonding interactions with the target protein.[7] In the case of paroxetine, the fluorine atom is thought to engage in specific interactions within the binding pocket of the serotonin transporter, contributing to its high affinity.[8]
-
Conformational Control: The introduction of a halogen can influence the preferred conformation of a molecule, locking it into a bioactive shape that is more complementary to the receptor binding site.
The sum of these effects often leads to a significant improvement in a drug candidate's overall profile, as exemplified by the superior potency of paroxetine compared to its non-halogenated precursor, femoxetine.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
The development of halogenated phenoxypiperidines has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the chemical structure impact the compound's biological activity.
Key SAR Insights for Phenoxypiperidine SSRIs:
-
The Piperidine Ring: The stereochemistry of the substituents on the piperidine ring is crucial for activity. For paroxetine, the (3S,4R)-trans configuration is essential for high-affinity binding to SERT.
-
The Phenoxy Moiety: The nature and position of substituents on the phenoxy ring can significantly influence potency and selectivity.
-
The Phenyl Ring: Halogenation at the para-position of the phenyl ring, as seen in paroxetine, is a key determinant of high potency.
Quantitative Data: A Comparative Look at Key Analogs
To illustrate the impact of halogenation and other structural modifications, the following table summarizes key pharmacological data for paroxetine and related compounds.
| Compound | Structure | SERT Binding Affinity (Ki, nM) | 5-HT Reuptake Inhibition (IC50, nM) |
| Paroxetine | 4-(4-fluorophenyl)-3-( (3,4-methylenedioxyphenoxy)methyl)piperidine | 0.13[9] | 0.2 - 1.1 |
| Femoxetine | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine | ~10 | ~15 |
| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | 1.1 | 2.6 |
| Sertraline | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 0.26 | 0.5 - 2.2 |
Data compiled from various sources. Values can vary depending on the specific assay conditions.
As the data clearly indicates, the halogenated analog, paroxetine, exhibits significantly higher binding affinity and inhibitory potency for the serotonin transporter compared to the non-halogenated femoxetine.
Experimental Protocols: Synthesizing the Core Scaffold
The synthesis of halogenated phenoxypiperidines can be achieved through various synthetic routes. Below are representative, step-by-step methodologies for the synthesis of key intermediates and the final compounds.
General Synthesis of the 3-Phenoxypiperidine Core
A common approach to the 3-phenoxypiperidine scaffold involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with a phenoxide.
Step-by-Step Protocol:
-
N-protection of Piperidine: The piperidine nitrogen is first protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
-
Introduction of a Leaving Group: A leaving group (e.g., tosylate, mesylate) is introduced at the 3-position of the piperidine ring. This is typically achieved by reacting the corresponding 3-hydroxypiperidine with a sulfonyl chloride in the presence of a base.
-
Nucleophilic Substitution: The N-protected 3-sulfonyl-piperidine is then reacted with the desired phenol in the presence of a base (e.g., sodium hydride, potassium carbonate) to displace the leaving group and form the phenoxy ether linkage.
-
Deprotection: The N-protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenation for Cbz) to yield the final 3-phenoxypiperidine.
Synthesis of Paroxetine (A Representative Halogenated Analog)
The synthesis of paroxetine is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been developed, with a common strategy involving the following key steps:
A Representative Synthetic Route:
-
Starting Material: The synthesis often begins with a chiral precursor that establishes the correct stereochemistry at the 3- and 4-positions of the piperidine ring.
-
Formation of the Piperidine Ring: Various methods can be employed to construct the substituted piperidine ring, including intramolecular cyclization reactions.
-
Introduction of the Phenoxy Moiety: The 3,4-methylenedioxyphenoxy group (from sesamol) is introduced via a nucleophilic substitution reaction, similar to the general method described above.
-
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is typically introduced via a cross-coupling reaction, such as a Suzuki or Negishi coupling.
-
Final Deprotection: Removal of any remaining protecting groups yields the final paroxetine molecule.
A more detailed, multi-step synthesis of paroxetine often begins with the resolution of a racemic intermediate to obtain the desired enantiomer.[10][11] One common route involves the conversion of a chiral carbinol intermediate into a mesylate or tosylate, followed by condensation with sesamol.[10] The final steps then involve demethylation to yield the free base of paroxetine, which can be converted to its hydrochloride salt.[10]
Signaling Pathways and Mechanism of Action
Halogenated phenoxypiperidines like paroxetine exert their therapeutic effects by selectively inhibiting the serotonin transporter (SERT).
The Serotonin Transporter (SERT) Signaling Pathway:
Caption: Mechanism of action of Paroxetine at the serotonergic synapse.
Step-by-Step Mechanism:
-
Serotonin Release: Serotonin is released from vesicles in the presynaptic neuron into the synaptic cleft.
-
Postsynaptic Receptor Activation: Serotonin binds to and activates postsynaptic 5-HT receptors, initiating a downstream signaling cascade that modulates mood and other physiological processes.
-
Serotonin Reuptake: The action of serotonin in the synapse is terminated by its reuptake into the presynaptic neuron via the serotonin transporter (SERT).
-
Inhibition by Halogenated Phenoxypiperidines: Paroxetine and other SSRIs in this class bind with high affinity to an allosteric site on SERT, blocking the reuptake of serotonin.[12]
-
Increased Synaptic Serotonin: This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, prolonging its action on postsynaptic receptors.
-
Therapeutic Effect: The enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying the antidepressant and anxiolytic effects of these drugs.
In Vitro and In Vivo Assays for Characterization
The discovery and development of halogenated phenoxypiperidines rely on a battery of in vitro and in vivo assays to characterize their pharmacological activity.
In Vitro Assays
-
Serotonin Reuptake Inhibition Assay: This is the primary assay used to determine a compound's potency as an SSRI. It typically involves using synaptosomes (isolated nerve terminals) or cells expressing the human serotonin transporter (hSERT). The ability of a test compound to inhibit the uptake of radiolabeled serotonin ([³H]5-HT) is measured, and the IC50 value is determined.[13]
-
Receptor Binding Assays: These assays are used to assess the selectivity of a compound. The affinity of the compound for a panel of receptors and transporters (including dopamine and norepinephrine transporters) is determined to ensure it selectively targets SERT.
In Vivo Assays
-
Forced Swim Test (FST): This is a widely used behavioral model in rodents to screen for antidepressant activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and effective antidepressants are known to reduce this immobility time.[14][15][16]
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when a mouse is suspended by its tail. Antidepressants also reduce immobility in this model.[15]
-
Chronic Unpredictable Mild Stress (CUMS) Model: This is a more translationally relevant model of depression where animals are exposed to a series of mild, unpredictable stressors over several weeks. This induces a state of anhedonia (loss of pleasure), which can be reversed by chronic antidepressant treatment.[15][17]
Conclusion and Future Directions
The history of halogenated phenoxypiperidine scaffolds is a testament to the power of rational drug design. The strategic incorporation of halogen atoms, guided by a deep understanding of structure-activity relationships, transformed a promising chemical scaffold into a class of highly effective and widely used therapeutic agents. The journey from femoxetine to paroxetine highlights the profound impact that subtle chemical modifications can have on a drug's pharmacological profile.
Looking ahead, the principles learned from the development of halogenated phenoxypiperidines continue to inform the design of new and improved therapeutic agents. The ongoing exploration of this "privileged scaffold" is likely to yield novel compounds with enhanced efficacy, improved side-effect profiles, and applications in a wider range of therapeutic areas. The legacy of the halogenated phenoxypiperidines serves as a powerful example of how a deep understanding of medicinal chemistry can lead to groundbreaking advances in medicine.
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Methodological & Application
Application Note: High-Purity Synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine
Abstract & Strategic Overview
The synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine represents a classic challenge in medicinal chemistry: the construction of a sterically demanding aryl-alkyl ether bond at a secondary carbon center.[1] This scaffold is a critical intermediate in the development of GPCR modulators and kinase inhibitors.[1][2]
While traditional Williamson ether synthesis (
Synthetic Strategy
The workflow proceeds in two distinct stages:
-
Etherification: Coupling N-Boc-3-hydroxypiperidine with 4-bromo-2-methylphenol using Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD).[1] -
Deprotection: Removal of the tert-butoxycarbonyl (Boc) group using Trifluoroacetic acid (TFA) or HCl to yield the final secondary amine salt.[1][2]
Critical Reagent Selection Guide
Success in this synthesis relies heavily on reagent quality and stoichiometry.[1][2] The following table outlines the required materials.
| Reagent | CAS No.[1][2][3][4] | Grade | Role & Expert Note |
| 4-Bromo-2-methylphenol | 2362-12-1 | >97% | Nucleophile. The ortho-methyl group adds steric bulk; ensure the phenol is dry (free of water) to prevent DEAD/DIAD hydrolysis.[1] |
| N-Boc-3-hydroxypiperidine | 85275-45-2 | >98% | Electrophile Source. Use N-Boc protected form to prevent amine interference.[1] If chiral product is desired, select (R) or (S) enantiomer (Note: Mitsunobu inverts stereochemistry).[1][2] |
| Triphenylphosphine ( | 603-35-0 | >99% | Reductant. Recrystallize from hexanes if the solid appears yellow/oxidized ( |
| DIAD (Diisopropyl azodicarboxylate) | 2446-83-5 | 98% | Oxidant. Preferred over DEAD due to higher stability and safer handling profile.[1][2] |
| THF (Tetrahydrofuran) | 109-99-9 | Anhydrous | Solvent. Critical: Water content must be <50 ppm.[1][2] Hydration kills the betaine intermediate.[1][2] |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Synthesis | Deprotecting Agent. Used for Boc removal.[1][2] |
Synthetic Workflow Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate and the final deprotection step.
Figure 1: Synthetic workflow for the preparation of 3-(4-Bromo-2-methylphenoxy)piperidine.
Detailed Experimental Protocols
Protocol A: Mitsunobu Coupling
Objective: Synthesize tert-butyl 3-(4-bromo-2-methylphenoxy)piperidine-1-carboxylate.
Safety Precaution: DIAD is shock-sensitive and toxic.[1][2] Work in a fume hood. Avoid contact with skin.[1][2][3][4][5]
-
Preparation:
-
Oven-dry a 250 mL round-bottom flask (RBF) and cool under a stream of nitrogen (
). -
Charge the flask with N-Boc-3-hydroxypiperidine (1.0 equiv, e.g., 2.01 g, 10 mmol), 4-Bromo-2-methylphenol (1.1 equiv, 2.06 g), and Triphenylphosphine (
) (1.2 equiv, 3.15 g). -
Dissolve the solids in Anhydrous THF (50 mL, 0.2 M concentration). Ensure complete dissolution.
-
-
Reaction Initiation:
-
Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes.
-
Add DIAD (1.2 equiv, 2.36 mL) dropwise over 20 minutes via a syringe pump or pressure-equalizing addition funnel.[1]
-
Expert Insight: The solution will turn yellow/orange upon DIAD addition.[1][2] Rapid addition can cause an exotherm that decomposes the betaine intermediate; maintain internal temp <5°C.[1][2]
-
-
Reaction Progression:
-
Workup & Purification:
-
Concentrate the reaction mixture under reduced pressure to remove THF.
-
Triturate the residue with cold Diethyl Ether/Hexanes (1:1).[1][2] This often precipitates the bulk of the Triphenylphosphine oxide (
) byproduct.[1][2] Filter off the solids.[1][2] -
Concentrate the filtrate and purify via Flash Column Chromatography.[1][2]
-
Gradient: 0%
20% Ethyl Acetate in Hexanes.[1][2] -
Yield Expectation: 70–85% as a viscous colorless/pale yellow oil.[1][2]
-
Protocol B: Boc-Deprotection
Objective: Isolate the final secondary amine salt.[1][2]
-
Dissolution:
-
Dissolve the purified intermediate (from Protocol A) in Dichloromethane (DCM) (10 mL per gram of substrate).
-
-
Acidolysis:
-
Completion:
-
Stir at room temperature for 2–4 hours. Monitor for the disappearance of the Boc-protected material by LCMS (Mass shift: M-100 or M-56).
-
-
Isolation:
Quality Control & Validation
To ensure the integrity of the synthesized compound, verify the following analytical markers:
-
1H NMR (400 MHz, CDCl3):
-
Aromatic Region: Look for the specific pattern of the 1,2,4-trisubstituted benzene ring (approx.
6.6 – 7.3 ppm).[1][2] -
Methyl Group: A sharp singlet around
2.2 ppm (Ar- ).[1][2] -
Ether Methine: A multiplet around
4.2 – 4.5 ppm (Ar-O- -piperidine).[1] -
Amine Protons: If isolated as a salt, broad exchangeable peaks >8.0 ppm.[1][2]
-
-
LCMS:
References
-
Mitsunobu, O. (1981).[1][2] The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[1][2][6][7][8][9] Synthesis, 1981(1), 1–28. [1][2]
-
Swamy, K. C. K., et al. (2009).[1][2] Mitsunobu and Related Reactions: Advances and Applications.[1][2][7] Chemical Reviews, 109(6), 2551–2651.
-
Dandapani, S., & Curran, D. P. (2004).[2] Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130–3138. [1][2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204523, 4-Bromo-2-methylphenol.[1] [1][2]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu Reaction [organic-chemistry.org]
Buchwald-Hartwig Amination: Protocols for the Coupling of 3-(4-Bromo-2-methylphenoxy)piperidine
An Application Guide for Researchers
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This reaction is particularly vital in pharmaceutical and materials science, where arylamine structures are ubiquitous. This guide provides an in-depth exploration of the Buchwald-Hartwig coupling, specifically focusing on the challenging substrate, 3-(4-Bromo-2-methylphenoxy)piperidine. This molecule combines the steric hindrance of an ortho-substituted aryl bromide with a secondary cyclic amine precursor, presenting a valuable case study for reaction optimization. We will dissect the mechanistic underpinnings of the catalytic cycle, provide detailed, field-tested experimental protocols, and offer a comprehensive troubleshooting guide to empower researchers in navigating this powerful transformation.
Core Principles: The Engine of C-N Bond Formation
The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between a palladium catalyst, a specialized phosphine ligand, and a suitable base.[2] The catalytic cycle, illustrated below, is a well-orchestrated sequence of elementary organometallic steps. Understanding this mechanism is paramount for rational protocol design and troubleshooting.
The Catalytic Cycle
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and is heavily influenced by the ligand's properties.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final, bond-forming step where the arylamine product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][4][5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Selecting the Optimal Components
The choice of reagents dictates the reaction's efficiency, particularly for sterically demanding substrates.
-
Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state.[4][6] For consistency and high reactivity, especially in challenging cases, the use of preformed Pd(0) complexes or specialized "precatalysts" (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These air-stable complexes rapidly generate the active LPd(0) species upon exposure to the base, leading to more reliable results.[4]
-
The Ligand (The Key to Success): For substrates like 3-(4-bromo-2-methylphenoxy)piperidine, which feature an ortho-substituent, standard ligands are often ineffective. The breakthrough in this field came from the development of bulky, electron-rich biaryl phosphine ligands by groups like Buchwald's.[7] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition.[1] For this specific application, ligands from the second generation and beyond are necessary.
-
The Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for this purpose due to its high basicity and steric bulk.[8][9] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially if the substrate has base-sensitive functional groups.[5][6]
-
Solvent: Anhydrous, apolar aprotic solvents are standard. Toluene and 1,4-dioxane are the most frequently used solvents, as they effectively dissolve the reagents and facilitate the reaction at typical operating temperatures (80-110 °C).[2][10][11]
Experimental Protocols and Workflow
The following protocols are designed as a robust starting point for the coupling of 3-(4-Bromo-2-methylphenoxy)piperidine with a representative amine nucleophile. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation.
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol details the coupling of 3-(4-Bromo-2-methylphenoxy)piperidine with morpholine, a common secondary amine.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 3-(4-Bromo-2-methylphenoxy)piperidine | 284.18 | 1.0 | 284 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| XPhos Pd G3 Precatalyst | 871.44 | 0.02 | 17.4 mg | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous Toluene | - | - | 5 mL | - |
| Oven-dried 10 mL Schlenk flask with stir bar | - | - | 1 unit | - |
Step-by-Step Procedure
-
Preparation: In a glovebox or on a Schlenk line under a positive pressure of inert gas, add 3-(4-bromo-2-methylphenoxy)piperidine (284 mg, 1.0 mmol), XPhos Pd G3 (17.4 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to the Schlenk flask.
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (under inert atmosphere), quenching it with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The disappearance of the starting aryl bromide is a key indicator of progress.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Coupling with a Primary Arylamine (e.g., Aniline)
This protocol is adapted for a less nucleophilic primary arylamine, which may require slightly more forcing conditions or a different ligand choice.
Reagents & Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| 3-(4-Bromo-2-methylphenoxy)piperidine | 284.18 | 1.0 | 284 mg | 1.0 |
| Aniline | 93.13 | 1.2 | 110 µL | 1.2 |
| BrettPhos Pd G3 Precatalyst | 936.63 | 0.02 | 18.7 mg | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | 1.4 |
| Anhydrous 1,4-Dioxane | - | - | 5 mL | - |
Procedure Notes: The procedure is identical to Protocol 2.1, with the following modifications:
-
Ligand/Catalyst: BrettPhos-based precatalysts are often highly effective for coupling primary amines.[5][12]
-
Temperature: A slightly higher temperature (e.g., 110 °C) may be beneficial.
-
Monitoring: The reaction may proceed faster or slower; diligent monitoring is key.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below is a guide to diagnosing and solving common problems.[13]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous reagents/solvent.3. Poor ligand choice for the substrate combination. | 1. Ensure rigorous inert atmosphere technique. Use a high-quality precatalyst.[13]2. Use freshly distilled/dried solvents and ensure reagents are dry.3. Screen a panel of ligands (e.g., RuPhos, SPhos, XPhos). The optimal ligand is substrate-dependent.[13] |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Water present in the reaction.2. Base-promoted side reaction.3. Catalyst decomposition. | 1. Strictly enforce anhydrous conditions.2. Consider a weaker base (e.g., K₃PO₄ or Cs₂CO₃), though this may require higher temperatures or longer reaction times.[2]3. Increase ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1 if not using a precatalyst). |
| Incomplete Conversion | 1. Reaction time is too short.2. Temperature is too low.3. Insufficient catalyst loading. | 1. Extend the reaction time and continue monitoring.2. Incrementally increase the temperature (e.g., from 100 °C to 110 °C).3. Increase catalyst loading from 2 mol% to 3-5 mol% for particularly difficult couplings. |
| Amine Homocoupling | This side reaction is less common with modern ligands but can occur. | Optimize catalyst loading and reaction temperature.[13] Ensure the aryl bromide is the limiting reagent if this becomes a persistent issue. |
Safety Information
-
Palladium Catalysts: While generally low in toxicity, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many biaryl phosphine ligands are air-sensitive and potentially pyrophoric. Handle exclusively under an inert atmosphere. They are irritants; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. It can cause severe skin and eye burns. Handle in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
References
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 22, 2026. [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Sather, A. C., & Martinot, T. A. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts. [Link]
-
Weissman, S. A., & Anderson, N. G. (2015). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development. [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
van der Westhuyzen, R., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Chem Help ASAP. (2020, February 14). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
Kim, S.-T., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 7. entegris.com [entegris.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Bromo-2-methylphenoxy)piperidine
Status: Operational Ticket Focus: Impurity Removal & Downstream Processing Assigned Specialist: Senior Application Scientist
Technical Overview & Chemical Profile
Welcome to the technical support hub for the purification of 3-(4-Bromo-2-methylphenoxy)piperidine . This intermediate is a critical scaffold in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists).[1]
The primary challenge in purifying this compound stems from its synthesis method—typically a Mitsunobu reaction between N-protected-3-hydroxypiperidine and 4-bromo-2-methylphenol, followed by deprotection.[1][2]
The "Enemy" Profile (Common Impurities)
| Impurity Type | Source | Chemical Nature | Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Mitsunobu Byproduct | Neutral, Polar, "Sticky" | Precipitation ( |
| 4-Bromo-2-methylphenol | Unreacted Reagent | Weakly Acidic ( | Basic Wash ( |
| Hydrazine Dicarboxylates | DIAD/DEAD Reduced Form | Neutral/Amidic | Acid-Base Extraction |
| Enantiomer (S- or R-) | Chiral Impurity | Basic | Chiral Resolution (Tartaric Acid) |
Diagnostic Workflow
Before selecting a protocol, identify your primary contamination issue using the decision tree below.
Figure 1: Diagnostic decision tree for selecting the appropriate purification module.
Troubleshooting Guides (Protocols)
Protocol A: Removal of Triphenylphosphine Oxide (TPPO)
Issue: "My crude reaction mixture is a solid/oil sludge, and TPPO is co-eluting on the column."
Mechanism: TPPO forms insoluble complexes with metal salts like Magnesium Chloride (
Step-by-Step Guide:
-
Concentrate: Remove reaction solvents (THF/DCM) completely.
-
Resuspend: Dissolve the crude residue in Toluene or Ether (approx. 5 mL per mmol of substrate).
-
Complexation: Add anhydrous
(1.5 – 2.0 equivalents relative to expected TPPO).[1] -
Incubate: Stir vigorously at reflux (if Toluene) or room temperature (if Ether) for 1–2 hours.
-
Filter: A white precipitate (TPPO-Mg complex) will form.[1][2] Filter this through a pad of Celite.[1]
-
Wash: Wash the filter cake with non-polar solvent to recover your product.[1]
-
Result: The filtrate contains your amine (and phenol impurities), significantly depleted of TPPO.[1]
Expert Tip: If the product is the free amine, this method is superior to chromatography because amines often streak on silica gel unless triethylamine is added.
Protocol B: The "pH Swing" (Acid-Base Extraction)
Issue: "I cannot separate the unreacted phenol from my piperidine product."
Mechanism: This utilizes the amphiphilic nature of the mixture. The piperidine is a base (
Step-by-Step Guide:
-
Dissolution: Dissolve crude oil in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM).[1][2]
-
Acidification (Target pH 2-3):
-
Discard Organic Layer: (Or save for recovery of byproducts if needed).
-
Basification (Target pH 12-14):
-
Cool the aqueous layer on ice.
-
Slowly add 6M NaOH until pH > 12.[1]
-
Chemistry: The piperidine is deprotonated (
) and becomes organic-soluble. The phenol becomes a phenoxide salt ( ) and stays in the Aqueous Phase .
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
, filter, and concentrate.
Figure 2: The "pH Swing" workflow separates basic amines from acidic phenols and neutral byproducts.[1][2]
Protocol C: Chiral Resolution (Enantiomeric Purity)
Issue: "I synthesized the racemic mixture, but I need the (R)- or (S)- enantiomer." Mechanism: Piperidine derivatives often form diastereomeric salts with chiral acids (Tartaric acid, Mandelic acid).[1][2]
Step-by-Step Guide:
-
Solvent Selection: Use Ethanol or an Ethanol/Water mix (9:1).[1]
-
Salt Formation: Dissolve the racemic free amine in the solvent. Add 1.0 equivalent of L-(+)-Tartaric acid (or D-(-)-Tartaric acid, depending on target).[1][2]
-
Heating: Heat to reflux until clear.
-
Crystallization: Allow to cool slowly to room temperature, then to
. -
Filtration: Collect crystals.
-
Free Basing: Treat the crystals with NaOH (as in Protocol B) to recover the enantiomerically enriched free amine.
-
Verification: Check EE% via Chiral HPLC (e.g., Chiralpak AD-H column).
Frequently Asked Questions (FAQ)
Q: My product is turning pink/brown upon storage. Is it degrading?
A: Yes, secondary amines are prone to oxidation (N-oxide formation) and absorbing
-
Fix: Store the compound as a Hydrochloride (HCl) or Oxalate salt .[1] These salts are crystalline, non-hygroscopic, and shelf-stable.[1][2] To make the HCl salt, dissolve the free base in ether and add 2M HCl in ether; filter the white solid.
Q: Can I use column chromatography instead of extraction? A: Yes, but you must modify the silica.[1] Standard silica is acidic and will bind the amine.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes.[1] Use an eluent system of DCM:MeOH:NH4OH (90:9:1) to ensure the amine elutes with good peak shape.
Q: I used N-Boc-3-hydroxypiperidine. At what stage should I purify? A: Purify after the Mitsunobu coupling but before the Boc-deprotection. The N-Boc intermediate is neutral, making it easier to separate from the acidic phenol using a simple basic wash (Protocol B, steps 4-5 only) without losing your product.[1][2]
References
-
Mitsunobu Reaction Purification
-
Amine Extraction Protocols
-
Chiral Resolution of Piperidines
-
Synthesis of 3-Aryloxypiperidines
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 3. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. CN105330591A - Preparation method of medical intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Selection for 3-(4-Bromo-2-methylphenoxy)piperidine Crystallization
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 3-(4-Bromo-2-methylphenoxy)piperidine. Our goal is to equip you with the foundational principles, practical workflows, and troubleshooting solutions necessary to achieve high-purity, crystalline material with consistent and desirable physical properties.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue, typically indicating that the solution is not sufficiently supersaturated or that nucleation, the initial step of crystal formation, has not been initiated.[1][2]
-
Underlying Cause & Solution:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[2] This is the most frequent cause of crystallization failure.
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again.[3]
-
-
Inhibited Nucleation: A perfectly clear and smooth solution may lack the necessary energy or surfaces for the first crystals to form.
-
Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a high-energy surface that can promote nucleation.[3][4]
-
Solution 2: Add a Seed Crystal. If you have a small amount of the pure, solid compound, add a single tiny crystal to the cooled solution. This provides a perfect template for further crystal growth.[3]
-
Solution 3: Supercooling. Cool the flask in an ice-salt bath to a much lower temperature to force nucleation. Be aware that rapid cooling can sometimes lead to smaller or less pure crystals.[2]
-
-
Q2: My compound has separated as an oily liquid instead of solid crystals. What went wrong?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[2][5] This is often due to a high concentration of impurities lowering the compound's melting point or an inappropriate solvent choice.[2][4]
-
Underlying Cause & Solution:
-
High Solute Concentration/Rapid Cooling: If the solution is highly supersaturated, the compound may precipitate too quickly before it has time to organize into a crystal lattice.
-
Inappropriate Solvent Boiling Point: If the boiling point of your solvent is higher than the melting point of your compound, it is likely to oil out.
-
Solution: Select a solvent with a lower boiling point.
-
-
Presence of Impurities: Impurities can significantly depress the melting point of the crude solid.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before attempting crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution and performing a hot filtration can remove colored impurities.[4]
-
-
Q3: The crystallization produced a very low yield of product. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the solvent (the mother liquor) after the cooling process.[6]
-
Underlying Cause & Solution:
-
Sub-optimal Solvent Choice: The ideal crystallization solvent dissolves the compound poorly at low temperatures. If solubility is still significant at low temperatures, the yield will suffer.
-
Solution 1: Maximize Precipitation. Ensure the solution has been cooled sufficiently. Placing the flask in an ice bath for an extended period (30+ minutes) can maximize crystal formation.[7]
-
Solution 2: Reduce Solvent Volume. After filtering the initial crop of crystals, concentrate the remaining mother liquor by evaporating a portion of the solvent and cool again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.
-
Solution 3: Use an Anti-Solvent. If your compound is dissolved in a "good" solvent, you can sometimes induce further precipitation by slowly adding a "poor" solvent (an anti-solvent) in which your compound is insoluble.[8] The two solvents must be miscible. For example, if your compound is in ethanol, the slow addition of water can dramatically decrease solubility and improve yield.[8]
-
-
Q4: My final crystals are discolored or appear impure. How can I clean them up?
A4: Discoloration indicates the presence of impurities that have either co-crystallized with your product or are adsorbed onto the crystal surface.[9][10]
-
Underlying Cause & Solution:
-
Trapped Impurities: Impurities can become incorporated into the crystal lattice, especially if crystallization occurs too quickly.
-
Solution 1: Recrystallization. The most reliable method is to perform the crystallization again. Dissolve the impure crystals in a minimal amount of fresh, hot solvent and allow them to re-form slowly. Each successive crystallization will improve purity.
-
Solution 2: Charcoal Treatment. For colored impurities, dissolve the crude product in hot solvent, add a small amount of activated charcoal, and swirl for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal (and the adsorbed impurities) before allowing the clear filtrate to cool.[4]
-
-
Surface Impurities: The mother liquor clinging to the crystal surface contains dissolved impurities.
-
Solution: After filtering, wash the crystals with a small amount of ice-cold, fresh solvent to rinse away the mother liquor without dissolving a significant amount of the product.[7]
-
-
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the strategy for solvent selection and process optimization.
Q1: What are the key criteria for selecting a primary solvent for 3-(4-Bromo-2-methylphenoxy)piperidine?
A1: A suitable solvent must satisfy several criteria based on the physicochemical properties of your compound. 3-(4-Bromo-2-methylphenoxy)piperidine possesses both polar characteristics (piperidine nitrogen, ether oxygen) and non-polar features (bromophenyl and methyl groups), suggesting that solvents of intermediate polarity may work well. The ideal solvent should:
-
Exhibit a Steep Solubility Curve: It should dissolve the compound completely when hot but very poorly when cold.[5] This temperature-dependent solubility is the fundamental principle of crystallization.
-
Not React with the Compound: The solvent must be chemically inert.
-
Have an Appropriate Boiling Point: The boiling point should be low enough to be easily removed from the final crystals but not so low that evaporation occurs too quickly from the hot solution.[5]
-
Dissolve Impurities Well or Not at All: Ideally, impurities should either remain fully dissolved in the cold solvent or be completely insoluble in the hot solvent (allowing for removal by hot filtration).[5]
Q2: How do I perform a systematic solvent screen for this compound?
A2: A small-scale, parallel screening experiment is the most efficient method for identifying promising solvents.[7][11]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place a small, consistent amount of your crude compound (e.g., 10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily. A good candidate will show poor solubility at this stage.[11]
-
Heating: For tubes where the compound did not dissolve at room temperature, gently heat the mixture in a water or sand bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Selection: The best solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of high-quality crystals upon cooling.
| Solvent Class | Example Solvents | Rationale for Screening |
| Protic Polar | Ethanol, Isopropanol | The piperidine nitrogen can hydrogen-bond with these solvents.[12] |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Good starting points due to their intermediate polarity.[13] |
| Aromatic | Toluene | The aromatic ring of the compound may have favorable interactions.[12] |
| Ethers | Tetrahydrofuran (THF) | Often a good solvent for a wide range of organic molecules.[13] |
| Non-Polar | Heptane, Hexane | Likely to be poor solvents, but useful as potential anti-solvents. |
Q3: When and how should I use a mixed-solvent system?
A3: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[5] This typically occurs when your compound is too soluble in one solvent (even when cold) and practically insoluble in another (even when hot).
-
Methodology (Solvent/Anti-Solvent):
-
Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is highly soluble).
-
To the hot solution, slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). The two solvents must be miscible.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The precisely adjusted solvent composition should now provide an ideal environment for crystallization.
-
-
Common Miscible Pairs:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Heptane
-
Toluene / Heptane
-
Q4: How does solvent polarity affect the crystallization and final crystal properties?
A4: Solvent polarity is a critical factor that influences not only solubility but also the final crystal's physical attributes.[14][15]
-
Crystal Habit (Shape): The solvent can preferentially adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others.[14] For example, a polar solvent might interact strongly with a polar crystal face, slowing its growth and leading to a change in the crystal's aspect ratio (e.g., from needles to plates).[16] This is crucial because crystal shape directly impacts downstream processing like filtration, drying, and flowability.[17][18]
-
Polymorphism: The choice of solvent can dictate which polymorphic form of the compound crystallizes.[19] Different polymorphs can arise from different solute-solvent interactions that favor specific molecular packing arrangements.[16]
Q5: What is polymorphism and why is it a critical concern for a pharmaceutical compound?
A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[10][20] These different forms, or polymorphs, can have distinct physicochemical properties despite being chemically identical.[10]
-
Importance in Drug Development:
-
Bioavailability & Solubility: Different polymorphs can have significantly different solubilities and dissolution rates.[21] A less stable, metastable polymorph is often more soluble than the most stable form, which can impact how a drug is absorbed in the body.
-
Stability: A metastable polymorph can convert to a more stable form over time, especially during storage or formulation.[10] This transformation can alter the drug product's efficacy and shelf-life.
-
Manufacturing & Intellectual Property: Controlling crystallization to consistently produce a single, desired polymorph is a regulatory requirement and a key aspect of process control in pharmaceutical manufacturing.[17][18] Different polymorphs can also be patented separately. The solvent, cooling rate, and presence of impurities are all factors that must be tightly controlled to ensure the desired polymorphic outcome.[19]
-
Visualized Workflows
Systematic Solvent Selection Workflow
Troubleshooting Decision Tree
// Branch 1: No Crystals NoCrystals [label="Clear Solution\n(No Crystals)"]; Cause_NC [label="Cause: Too much solvent\nor nucleation failure", style=dashed]; Sol_NC1 [label="Evaporate Solvent"]; Sol_NC2 [label="Scratch Flask"]; Sol_NC3 [label="Add Seed Crystal"];
Q1 -> NoCrystals [label="No Crystals"]; NoCrystals -> Cause_NC [style=dotted]; Cause_NC -> Sol_NC1; Cause_NC -> Sol_NC2; Cause_NC -> Sol_NC3;
// Branch 2: Oil Out OilOut [label="Oily Layer Forms"]; Cause_OO [label="Cause: Cooled too fast,\nimpurities, or high\nboiling point solvent", style=dashed]; Sol_OO1 [label="Reheat, Add More Solvent,\nCool Slowly"]; Sol_OO2 [label="Choose Lower BP Solvent"];
Q1 -> OilOut [label="Oiled Out"]; OilOut -> Cause_OO [style=dotted]; Cause_OO -> Sol_OO1; Cause_OO -> Sol_OO2;
// Branch 3: Low Yield LowYield [label="Few Crystals\n(Low Yield)"]; Cause_LY [label="Cause: Compound still\nsoluble in cold solvent", style=dashed]; Sol_LY1 [label="Cool Longer/Colder"]; Sol_LY2 [label="Concentrate Mother Liquor"]; Sol_LY3 [label="Try Anti-Solvent"];
Q1 -> LowYield [label="Low Yield"]; LowYield -> Cause_LY [style=dotted]; Cause_LY -> Sol_LY1; Cause_LY -> Sol_LY2; Cause_LY -> Sol_LY3;
// Branch 4: Success Success [label="Good Crystals Formed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q1 -> Success [label="Success"]; } enddot Caption: Decision tree for troubleshooting crystallization.
References
-
-
Crystallization. (n.d.). LibreTexts. Retrieved February 22, 2026, from [Link]
-
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
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Crystallization Method Development and Optimization. (n.d.). Triclinic Labs. Retrieved February 22, 2026, from [Link]
-
Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025, February 3). PharmaFeatures. Retrieved February 22, 2026, from [Link]
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Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (2025, January 27). Longdom Publishing. Retrieved February 22, 2026, from [Link]
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
How Do Solvents Impact Crystal Morphology In Crystallization? (2025, November 14). How It Comes Together. Retrieved February 22, 2026, from [Link]
-
Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. (2016, June 20). ACS Publications. Retrieved February 22, 2026, from [Link]
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Troubleshooting Common Issues with Crystallizer Equipment. (2025, July 2). Zhanghua. Retrieved February 22, 2026, from [Link]
-
Crystallization & Solid Form Challenges for Intermediates. (2025, December 26). At Tianming Pharmaceutical. Retrieved February 22, 2026, from [Link]
-
Process development of API crystallization: a model-driven approach. (2024, October 1). Technobis. Retrieved February 22, 2026, from [Link]
-
Insights into the Influence of Solvent Polarity on the Crystallization of Poly(ethylene oxide) Spin-Coated Thin Films via in Situ Grazing Incidence Wide-Angle X-ray Scattering. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Crystallization Process Development. (n.d.). Seven Star Pharma. Retrieved February 22, 2026, from [Link]
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Problems with Recrystallisations. (n.d.). University of York. Retrieved February 22, 2026, from [Link]
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Protein Crystallography Common Problems, Tips, and Advice. (2019, May 23). Medical News. Retrieved February 22, 2026, from [Link]
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Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved February 22, 2026, from [Link]
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The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs. Retrieved February 22, 2026, from [Link]
-
Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 22, 2026, from [Link]
-
From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC. Retrieved February 22, 2026, from [Link]
-
Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (n.d.). CrystEngComm (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2017, May 9). Semantic Scholar. Retrieved February 22, 2026, from [Link]
- PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Google Patents.
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Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2025, March 13). Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]
-
Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025, November 25). PMC. Retrieved February 22, 2026, from [Link]
-
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- Piperidine derivatives, their preparation, and their use as medicaments. (n.d.). Google Patents.
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. Retrieved February 22, 2026, from [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025, January 3). PMC. Retrieved February 22, 2026, from [Link]
-
Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. (n.d.). Scholars Research Library. Retrieved February 22, 2026, from [Link]
- Piperidine compounds and their preparation and use. (n.d.). Google Patents.
-
3-(4-Bromophenyl)piperidine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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Minimizing side reactions during the synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine
Technical Support Center: Synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine
Introduction: Navigating the Synthesis of a Key Piperidine Intermediate
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine. This molecule, while seemingly straightforward, presents several synthetic challenges where minor deviations in protocol can lead to significant side reactions, impacting yield, purity, and downstream applications.
As your partner in the lab, we have developed this comprehensive troubleshooting guide based on established chemical principles and field-proven insights. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of the common pitfalls associated with this synthesis. Here, we will explore the causality behind experimental choices, enabling you to anticipate, diagnose, and resolve issues effectively. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at the bench.
FAQ 1: Choosing the Right Synthetic Path
Question: What are the primary synthetic routes to 3-(4-Bromo-2-methylphenoxy)piperidine, and how do I choose the best one for my needs?
Answer: The synthesis of this aryl ether primarily involves forming a C-O bond between the 4-bromo-2-methylphenol and 3-hydroxypiperidine moieties. The two most prominent strategies are the classical Williamson Ether Synthesis and the modern palladium-catalyzed Buchwald-Hartwig C-O Coupling . The best choice depends on your available starting materials, particularly whether the piperidine nitrogen is protected.
The flowchart below provides a decision-making framework to guide your selection.
Caption: Decision workflow for selecting a synthetic strategy.
-
Williamson Ether Synthesis: This is a classical Sₙ2 reaction where an alkoxide attacks an alkyl halide.[1] For this target, it typically involves deprotonating 4-bromo-2-methylphenol to form the phenoxide, which then displaces a leaving group on the 3-position of the piperidine ring. While cost-effective, it is highly susceptible to side reactions if an unprotected piperidine is used.
-
Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-O bonds.[2] It offers milder conditions and often better functional group tolerance. For this synthesis, it is the preferred method when using an N-protected 3-hydroxypiperidine, as it minimizes the risk of N-arylation.
FAQ 2: Troubleshooting the Williamson Ether Synthesis Route
Question: My yield is low, and I'm isolating a significant amount of an unsaturated piperidine byproduct. What's happening and how can I fix it?
Answer: This is a classic case of a competing elimination reaction outcompeting the desired substitution reaction.
-
The Problem: You are observing the formation of 1,2,5,6-tetrahydropyridine or related isomers.
-
The Cause (Mechanism): The Williamson ether synthesis relies on a strong base (e.g., NaH, NaOH, K₂CO₃) to deprotonate the phenol, creating a potent phenoxide nucleophile.[3] However, this strong base can also abstract a proton from the carbon adjacent to your leaving group on the piperidine ring, leading to an E2 elimination reaction.[4] This is especially problematic with secondary alkyl halides, and the 3-position of piperidine behaves as such.[1]
Caption: Competing Sₙ2 (ether formation) and E2 (elimination) pathways.
-
The Solution (Troubleshooting & Optimization): To favor the Sₙ2 pathway, you must modulate the reaction conditions to disfavor elimination.
-
Lower the Reaction Temperature: E2 reactions have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor substitution. Start at room temperature and only heat gently if necessary.
-
Choose a Milder Base: While a strong base is needed, an excessively strong one can promote elimination. The pKa of phenols (around 10) is much lower than that of alcohols (16-18), allowing for weaker bases. If you are using sodium hydride (NaH), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Carbonates are often sufficient for phenols and are less aggressive in promoting elimination.[3]
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions.[3] They solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which can improve the rate of the desired substitution relative to elimination.
-
Optimize the Leaving Group: Iodides are generally the best leaving groups for Sₙ2 reactions, followed by bromides and tosylates. If you are using a chloro-piperidine, consider converting it to the iodo- or bromo-analogue.
-
Table 1: Comparison of Bases for Phenol Alkylation
| Base | pKa (Conjugate Acid) | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Very strong, irreversible deprotonation. High risk of elimination. Requires strictly anhydrous conditions. |
| Sodium Hydroxide (NaOH) | ~15.7 | DMSO, Ethanol | Strong enough for most phenols. Can introduce water, which may affect reactivity. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetone, DMF, Acetonitrile | Milder, often the best starting point. Heterogeneous reaction can be slow; phase-transfer catalyst may help. |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Acetone, DMF, Acetonitrile | Similar to K₂CO₃ but more soluble and reactive due to the soft cesium cation. Often gives higher yields. |
Optimized Williamson Protocol (Example)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylphenol (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise while stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add a solution of N-Boc-3-bromopiperidine (1.1 eq.) in anhydrous DMF dropwise to the stirring suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-Boc protected final product. Subsequent deprotection will yield the target compound.
FAQ 3: Troubleshooting Palladium-Catalyzed C-O Coupling
Question: My main product is the N-arylated piperidine, not the desired O-arylated ether. How do I improve selectivity for the C-O bond formation?
Answer: This is the most critical challenge when using palladium-catalyzed methods with substrates containing both -OH and -NH groups. The piperidine nitrogen is generally a more potent nucleophile than the secondary alcohol, leading to the undesired C-N bond formation.
-
The Problem: The reaction preferentially forms 1-(4-Bromo-2-methylphenyl)-3-hydroxypiperidine.
-
The Cause (Mechanism): In the Buchwald-Hartwig catalytic cycle, after the palladium catalyst undergoes oxidative addition to the aryl bromide, the resulting complex can coordinate with either the nitrogen or the oxygen of 3-hydroxypiperidine. Due to the higher nucleophilicity and lower steric hindrance of the secondary amine compared to the secondary alcohol, the C-N reductive elimination pathway is often kinetically favored.[2][5]
Caption: Competing N-Arylation and O-Arylation pathways in the Buchwald-Hartwig cycle.
-
The Solution (Troubleshooting & Optimization): The most robust and reliable solution is to remove the competing nitrogen nucleophile from the equation.
-
Protect the Nitrogen: This is the industry-standard approach. Protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) completely prevents N-arylation. The protecting group can be easily removed in a subsequent step under acidic conditions (for Boc) or via hydrogenolysis (for Cbz).
-
Ligand and Base Selection: While N-protection is superior, some literature suggests that selectivity can be influenced by the reaction parameters. Bulky phosphine ligands can sometimes sterically favor coordination to the less hindered oxygen. However, achieving high O-selectivity without N-protection is extremely challenging and often substrate-dependent. It is far more efficient to invest the time in a protection/deprotection sequence.
-
Table 2: Common Buchwald-Hartwig Ligands & Precatalysts
| Ligand/Precatalyst | Type | Key Features |
| XPhos | Monophosphine Biaryl | Highly active, general-purpose ligand for C-N and C-O couplings. Good for sterically demanding substrates.[6] |
| RuPhos | Monophosphine Biaryl | Excellent for C-N couplings of secondary amines and amides.[5] |
| BrettPhos | Monophosphine Biaryl | Very active, useful for a broad range of C-N and C-O couplings, including those with primary amines.[5] |
| XPhos Pd G3 | Precatalyst | A stable, air- and moisture-tolerant precatalyst containing the XPhos ligand, simplifying reaction setup. |
Optimized Buchwald-Hartwig Protocol (Example)
-
Setup: In a glovebox or under an inert atmosphere, add 1-Boc-3-hydroxypiperidine (1.0 eq.), 1,4-dibromo-2-methylbenzene (1.2 eq.), the appropriate palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried reaction vessel.
-
Solvent: Add anhydrous, degassed toluene or dioxane to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS for the consumption of starting materials.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification & Deprotection: Concentrate the filtrate and purify the N-Boc protected product by column chromatography. Subsequently, dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) to cleave the Boc group. Remove the acid and solvent under reduced pressure to obtain the final product, often as a hydrochloride salt.
FAQ 4: Analytical Characterization
Question: How can I confidently identify and quantify the common side products from my reaction?
Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and identifying products.[7] It allows you to separate components by polarity and determine their mass-to-charge ratio (m/z).
-
Desired Product: C₁₂H₁₆BrNO (m/z = 270.05/272.05 for [M+H]⁺, showing the characteristic bromine isotope pattern).
-
Elimination Product (Piperideine): C₅H₉N (m/z = 84.08 for [M+H]⁺). This will be a low molecular weight, volatile impurity.
-
N-Arylated Product: C₁₂H₁₆BrNO (m/z = 270.05/272.05 for [M+H]⁺). This is an isomer of your desired product. It will have the same mass but will typically have a different retention time on a reverse-phase HPLC column.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile byproducts like the elimination product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation and distinguishing between isomers.
-
¹H NMR: The key difference between the O-arylated (desired) and N-arylated (side product) isomers will be the chemical shift of the proton at the 3-position of the piperidine ring (-CH-O- or -CH-N-). The proton attached to the carbon bearing the oxygen (-CH-O-) in the desired ether will be significantly downfield (typically δ 4.5-5.0 ppm) compared to the corresponding proton in the N-arylated isomer. You will also see a disappearance of the N-H proton signal and the appearance of aromatic signals in the N-arylated product.
-
¹³C NMR: The chemical shift of the C3 carbon will also be diagnostic, appearing further downfield in the ether compared to the amine.
-
For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector, calibrated with a known standard of the main product, is the preferred method.[]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
LCGC International. (n.d.). Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. [Link]
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Stability of 3-(4-Bromo-2-methylphenoxy)piperidine under acidic and basic conditions
Welcome to the technical support resource for 3-(4-Bromo-2-methylphenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability profile of this molecule. Understanding the chemical liabilities of this compound is critical for designing robust experimental protocols, ensuring data integrity, and developing stable formulations. This document moves beyond simple protocols to explain the chemical principles governing the stability of this specific phenoxy-piperidine derivative.
Core Structural Analysis & Stability Overview
To anticipate the stability of 3-(4-Bromo-2-methylphenoxy)piperidine, we must first dissect its structure to identify its key functional groups and potential points of reactivity.
-
Piperidine Ring: This is a saturated secondary amine, which imparts basic properties to the molecule. The nitrogen lone pair is readily protonated under acidic conditions. While the ring itself is generally robust, extreme conditions can lead to ring-opening or oxidation.[1]
-
Aryl Ether Linkage: The C-O-C bond connecting the piperidine and the substituted phenyl ring is a critical feature. Aryl ethers are notoriously susceptible to cleavage under strong acidic conditions.[2][3][4] This reaction is initiated by the protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol).[5]
-
Substituted Aromatic Ring: The presence of a bromine atom and a methyl group on the phenyl ring influences the electron density and reactivity of the ether linkage. These substituents can affect the rate of acid-catalyzed cleavage.
Based on this analysis, the primary chemical liability of 3-(4-Bromo-2-methylphenoxy)piperidine is the acid-catalyzed hydrolysis of the aryl ether bond . Stability under basic conditions is expected to be significantly higher, though not absolute under harsh conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 3-(4-Bromo-2-methylphenoxy)piperidine? A1: The most significant stability issue is the cleavage of the aryl ether bond under acidic conditions.[2][3] Even moderately acidic environments (pH < 4), especially when combined with elevated temperatures, can lead to the degradation of the molecule into 4-Bromo-2-methylphenol and a derivative of 3-hydroxypiperidine.
Q2: How does pH impact the stability of this compound in aqueous solutions? A2: The compound is expected to be most stable in neutral to moderately basic aqueous solutions (pH 7-10). In acidic solutions, the piperidine nitrogen will be protonated, increasing aqueous solubility but also rendering the nearby ether linkage more susceptible to hydrolysis. In strongly basic solutions (pH > 11), while the ether is more resistant, other base-mediated reactions could be initiated over long periods or at high temperatures.
Q3: What are the predicted degradation products under strong acid treatment? A3: The primary degradation pathway is the cleavage of the ether bond. This will result in two main fragments: 4-Bromo-2-methylphenol and 3-hydroxypiperidine . These products can be readily identified by techniques like LC-MS by comparing their molecular weights to the expected values.
Q4: Is this molecule susceptible to oxidation? A4: Yes, secondary amines like piperidine can be susceptible to oxidation. The use of strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal catalysts or light, could lead to the formation of N-oxides or other oxidative degradation products. Forced degradation studies using agents like hydrogen peroxide (H₂O₂) are necessary to confirm this.
Q5: What are the recommended storage conditions for this compound? A5: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light, and kept in a cool, dry place (refrigerated or at controlled room temperature). Stock solutions should be prepared fresh in a suitable aprotic organic solvent like DMSO or DMF. If aqueous buffers are used, they should be near neutral pH, and the stability of the compound in that specific buffer should be verified over the experimental timeframe.
Troubleshooting Guide: Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS After Acidic Workup
-
Question: I performed a reaction and used an acidic wash (e.g., 1N HCl) during the workup. My HPLC analysis now shows a new, more polar peak along with my desired product. Could this be a degradation product?
-
Answer: Yes, this is highly probable. The exposure to aqueous acid, even for a short period during an extraction, can be sufficient to cause partial hydrolysis of the aryl ether bond.[5][6] The resulting 4-Bromo-2-methylphenol is significantly more polar and would therefore typically have a shorter retention time on a standard reversed-phase HPLC column.
-
-
Question: How can I definitively confirm that this new peak is from degradation?
-
Answer: The most direct method is to perform a controlled forced degradation study . Treat a pure sample of your starting material with 0.1N HCl at a controlled temperature (e.g., 50°C) for a few hours. Analyze this "stressed" sample by HPLC and LC-MS. If the new peak in your experimental sample matches the retention time and mass of the major peak formed during the acid stress test, you have confirmed its identity as a degradation product.
-
-
Question: What practical steps can I take to prevent this degradation during my experiments?
-
Answer:
-
Minimize Acid Contact Time: Perform acidic washes quickly and at low temperatures (e.g., on an ice bath).
-
Use Weaker Acids: If the protocol allows, consider using a weaker acid or a buffered acidic solution (e.g., pH 4-5) instead of strong mineral acids.
-
Prompt Neutralization: Immediately after the acidic step, neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate) to return the pH to a stable range.
-
Alternative Purification: Consider non-acidic purification methods like flash chromatography on silica gel without acidic modifiers, if applicable.
-
-
Issue 2: Poor Reproducibility in Biological Assays
-
Question: My dose-response curves are inconsistent between experiments. Could the stability of my compound in the assay buffer be the cause?
-
Answer: Absolutely. This is a common and often overlooked problem. If your biological assay buffer is acidic (e.g., a citrate buffer at pH 5.5), your compound could be degrading over the multi-hour incubation period. This means the effective concentration of the active compound is decreasing over time, leading to variable and unreliable results.
-
-
Question: How can I test the stability of the compound directly in my assay buffer?
-
Answer:
-
Prepare a solution of your compound in the final assay buffer at the highest concentration used in your experiments.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by diluting the aliquot in your HPLC mobile phase or another neutral solvent.
-
Analyze all time points by a validated stability-indicating HPLC method to quantify the percentage of the parent compound remaining. A loss of >5-10% over the assay duration is a significant cause for concern.
-
-
Key Experimental Protocols & Methodologies
To empower your research, we provide standardized methodologies for assessing the stability of 3-(4-Bromo-2-methylphenoxy)piperidine.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9][10]
Objective: To intentionally degrade the sample under various stress conditions to assess degradation pathways.
Materials:
-
3-(4-Bromo-2-methylphenoxy)piperidine
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1N HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1N NaOH.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with an equivalent amount of 0.1N HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Control Sample: Prepare a control by diluting the stock solution with an equal volume of water and treating it identically to the stressed samples (minus the stressor).
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify new peaks and quantify the loss of the parent compound.
Table 1: Summary of Stress Conditions and Expected Outcomes
| Stress Condition | Reagent | Typical Conditions | Primary Degradation Pathway | Expected Major Products |
| Acid Hydrolysis | 0.1N - 1N HCl | 60°C, 2-8 hours | Ether Cleavage | 4-Bromo-2-methylphenol, 3-Hydroxypiperidine |
| Base Hydrolysis | 0.1N - 1N NaOH | 60°C, 8-24 hours | Generally Stable | Minimal degradation expected |
| Oxidation | 3% - 30% H₂O₂ | Room Temp, 24 hours | N-Oxidation | Piperidine N-oxide derivative |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[11][12]
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products.
Procedure:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Use a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol).
-
Run a gradient elution (e.g., 10% to 90% organic over 20 minutes) to determine the approximate retention time of the parent compound and any impurities.
-
-
Method Optimization:
-
Analyze a mixture of the control and stressed samples (from Protocol 1).
-
Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation peaks.
-
-
Wavelength Selection: Use a PDA detector to identify the optimal wavelength for detecting the parent compound and its degradants simultaneously.
-
Validation: Once optimized, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.
Visualized Degradation Pathways & Workflows
Acid-Catalyzed Hydrolysis Pathway
The diagram below illustrates the mechanism of ether cleavage under acidic conditions, which is the primary degradation route for this molecule.
Caption: Mechanism of acid-catalyzed ether cleavage.
General Forced Degradation Workflow
This workflow provides a systematic approach to investigating the stability of a compound.
Caption: Workflow for a forced degradation study.
References
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International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Available at: [Link]
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ACS Sustainable Chemistry & Engineering. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Available at: [Link]
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Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Available at: [Link]
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Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]
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Wikipedia. Ether cleavage. Available at: [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
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ResearchGate. (1987). On the Reaction of 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with Piperidine. Available at: [Link]
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Indian Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. Available at: [Link]
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PubChem. 3-(4-Bromophenyl)piperidine. Available at: [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Available at: [Link]
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Atlantis Press. (n.d.). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Available at: [Link]
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ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Available at: [Link]
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ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine. Available at: [Link]
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ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Available at: [Link]
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Organic Syntheses. (n.d.). 3-BROMO-4-AMINOTOLUENE. Available at: [Link]
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Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Available at: [Link]
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Brazilian Journal of Pharmaceutical Sciences. (2015). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]
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MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]
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PMC. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives. Available at: [Link]
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Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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EPA. (2025). 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine. Available at: [Link]
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MDPI. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Available at: [Link]
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NTU Journal. (2022). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]
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PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Available at: [Link]
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ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Available at: [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
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MDPI. (2021). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides. Available at: [Link]
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Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. Available at: [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Available at: [Link]
- Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine.
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PMC. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 3-(4-Bromo-2-methylphenoxy)piperidine
This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(4-Bromo-2-methylphenoxy)piperidine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each decision in the method development workflow.
Foundational Strategy: A Systematic Approach
The primary objective is to develop a stability-indicating HPLC method, which is a validated quantitative analytical procedure that can accurately detect and quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1][2] This requires a method capable of separating the main compound, 3-(4-Bromo-2-methylphenoxy)piperidine, from its potential process-related impurities and degradation products that may form under various stress conditions.[1][2][3]
A systematic, science-led approach is crucial. This begins with an analysis of the analyte's physicochemical properties to inform initial chromatographic conditions.
Analyte Physicochemical Properties (Predicted):
-
Structure: Contains a basic piperidine ring (a secondary amine), a substituted aromatic ring, and a non-polar bromo-methyl-phenoxy group.
-
pKa: The piperidine nitrogen is basic, with an estimated pKa around 9-10. This means the molecule's ionization state will be highly dependent on the mobile phase pH.[4][5]
-
Polarity: The molecule possesses both hydrophobic (bromo-methyl-phenoxy group) and polar/ionizable (piperidine) characteristics, making it suitable for reversed-phase chromatography.[6][7]
-
UV Absorbance: The substituted benzene ring will provide UV absorbance, likely with a maximum around 220-230 nm and a secondary maximum around 270-280 nm.
This initial analysis dictates that reversed-phase HPLC is the most appropriate technique, and careful control of the mobile phase pH will be critical for achieving good peak shape and reproducible retention.
Caption: High-level workflow for HPLC method development.
Part 1: Stationary Phase Selection - A Tale of Two Chemistries
The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC.[8] While a C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the unique structure of 3-(4-Bromo-2-methylphenoxy)piperidine suggests that alternative chemistries may offer superior performance.
Experimental Comparison: C18 vs. Phenyl-Hexyl
-
C18 Column: Separates primarily based on hydrophobic interactions. It is an excellent starting point for most small molecules.
-
Phenyl-Hexyl Column: In addition to hydrophobic interactions, this phase provides π-π interactions with the aromatic ring of the analyte, offering a different selectivity profile.
Protocol: Column Screening
-
Columns:
-
Column A: C18, 4.6 x 150 mm, 5 µm
-
Column B: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
-
Mobile Phase: 50:50 Acetonitrile / 20mM Potassium Phosphate Buffer, pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Detection: 225 nm.
-
Sample: 10 µL injection of 0.1 mg/mL 3-(4-Bromo-2-methylphenoxy)piperidine spiked with a hypothetical related impurity.
Comparative Data:
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale for Improvement |
| Retention Time (Main Peak) | 4.5 min | 5.2 min | Increased retention due to π-π interactions. |
| Resolution (Main/Impurity) | 1.8 | 2.5 | Altered selectivity improves separation. |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | Better peak symmetry can result from alternative interactions. |
| Theoretical Plates | 8500 | 9200 | Improved peak shape leads to higher efficiency. |
Part 2: Mobile Phase Optimization - The Key to Robustness
Mobile phase parameters, particularly the choice of organic modifier and pH, are critical for fine-tuning the separation and ensuring the method is robust.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC, but they possess different properties that can significantly impact a separation.[9][10]
-
Acetonitrile: Generally has a stronger elution strength, leading to shorter retention times.[9][11] It also has a lower viscosity, resulting in lower backpressure, and a lower UV cutoff (around 190 nm), which is advantageous for low-wavelength detection.[10][12]
-
Methanol: Is a protic solvent capable of hydrogen bonding, which can alter selectivity compared to the aprotic ACN.[9] It is also less expensive.
Comparative Data:
| Parameter | Acetonitrile Mobile Phase | Methanol Mobile Phase | Rationale for Choice |
| System Backpressure | ~120 bar | ~180 bar | ACN's lower viscosity is beneficial for pump and column longevity.[9][12] |
| Selectivity (Peak Order) | Impurity 1 -> Main Peak | Main Peak -> Impurity 1 | Methanol's hydrogen bonding capability can change elution order.[10] |
| Run Time | 15 min | 20 min | ACN's higher elution strength leads to faster analysis.[11] |
| Baseline Noise (at 225 nm) | Low | Slightly Higher | ACN's lower UV cutoff provides a cleaner baseline.[10][12] |
Mobile Phase pH: Controlling Ionization
For an ionizable compound like 3-(4-Bromo-2-methylphenoxy)piperidine, mobile phase pH is arguably the most critical factor for achieving reproducible retention times and symmetrical peak shapes.[4][5][13] Operating at a pH far from the analyte's pKa (at least ± 2 pH units) is recommended to ensure it exists in a single, stable ionic form.[4][14]
Caption: Effect of pH on the ionization state of the piperidine moiety.
Experimental Comparison: Low pH vs. Neutral pH
-
Low pH (e.g., 3.0): The piperidine nitrogen will be fully protonated (positively charged). This leads to increased polarity and earlier elution.
-
Neutral pH (e.g., 7.0): The pH is close to the pKa, which can lead to the compound existing in both ionized and neutral forms, resulting in broad or split peaks.[4]
Protocol: pH Evaluation
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20mM Potassium Phosphate Buffer, adjusted to pH 3.0 or pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
Comparative Data:
| Parameter | pH 3.0 Mobile Phase | pH 7.0 Mobile Phase | Rationale for Choice |
| Retention Time | 5.8 min | 8.5 min (broad) | Consistent protonation at low pH ensures stable retention. |
| Peak Shape (Tailing) | 1.1 | > 2.0 (severe tailing) | Operating away from the pKa prevents mixed-mode retention.[4] |
| Reproducibility (RSD of RT) | < 0.2% | > 1.5% | Small shifts in a pH 7.0 buffer can cause large retention shifts. |
Part 3: Method Specificity and Forced Degradation
A stability-indicating method must be specific, meaning it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] Forced degradation studies are performed to intentionally degrade the sample and demonstrate this specificity.[1][3][17]
Protocol: Forced Degradation Samples of 3-(4-Bromo-2-methylphenoxy)piperidine are subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: Exposed to UV/Vis light (ICH Q1B) for 7 days.
The stressed samples are then analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak.[17] A photodiode array (PDA) detector is used to assess peak purity, ensuring that the main peak is spectrally pure and that no co-eluting degradants are present.
Caption: Workflow for demonstrating method specificity via forced degradation.
Final Optimized Method and Validation Pathway
Based on the comparative experiments, the following method is proposed for the purity analysis of 3-(4-Bromo-2-methylphenoxy)piperidine.
Final Recommended HPLC Method:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B in 10 min, hold at 70% B for 2 min, return to 30% B in 1 min, and equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA Detector at 225 nm |
| Injection Volume | 10 µL |
This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[16][18][19] Key validation parameters include:
-
Specificity: Proven through forced degradation studies.
-
Linearity: Demonstrating a linear relationship between concentration and detector response.
-
Accuracy: Closeness of test results to the true value.
-
Precision: (Repeatability and Intermediate Precision) The degree of scatter between a series of measurements.
-
Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
-
Detection Limit (DL): The lowest amount of analyte that can be detected but not necessarily quantitated.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]
-
Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. [Link]
-
Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]
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Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResearchGate. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Scribd. Why Is PH Important For HPLC Buffers. [Link]
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Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
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Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]
-
Axion Labs. HPLC Mobile Phases: Acetonitrile vs Methanol - Which One Is Better?[Link]
-
Therapeutic Goods Administration. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
LCGC International. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. [Link]
-
Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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Phenomenex. Role of Buffers in Liquid Chromatography. [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
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-
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- 7. hawach.com [hawach.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
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- 10. chromatographytoday.com [chromatographytoday.com]
- 11. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Bromo-2-methylphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern drug development and chemical research. Mass spectrometry (MS) provides an unparalleled combination of sensitivity and structural detail, making it an indispensable tool. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Bromo-2-methylphenoxy)piperidine, a molecule featuring several key functional groups relevant to medicinal chemistry. By dissecting its fragmentation, we can highlight the utility of MS in identifying and characterizing complex small molecules. This document further contrasts its expected fragmentation with a structural isomer, 3-(3-Bromo-4-methylphenoxy)piperidine, to demonstrate the specificity of MS in distinguishing closely related compounds.
Introduction: The Role of Mass Spectrometry in Structural Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[1] In drug development, it is crucial for confirming molecular weights, elucidating structures, and identifying metabolites. When a molecule is ionized in the mass spectrometer, particularly through a high-energy method like Electron Ionization (EI), the resulting molecular ion is often energetically unstable and breaks apart into smaller, charged fragments.[2] This process, known as fragmentation, is not random; it follows predictable chemical pathways governed by the molecule's structure, such as the stability of the resulting ions and neutral losses.[2][3]
The fragmentation pattern serves as a molecular fingerprint, providing critical data for deducing the original structure.[4] For a molecule like 3-(4-Bromo-2-methylphenoxy)piperidine, which contains a piperidine ring, an aryl ether linkage, and a halogenated aromatic ring, the fragmentation pattern is expected to be rich and informative. Understanding these pathways is essential for unambiguous compound identification.[5][6]
Predicted Fragmentation Pathways of 3-(4-Bromo-2-methylphenoxy)piperidine
The structure of 3-(4-Bromo-2-methylphenoxy)piperidine contains several sites susceptible to fragmentation under EI-MS. The molecular weight of this compound is 284.06 g/mol (for the ⁷⁹Br isotope) and 286.06 g/mol (for the ⁸¹Br isotope), so the molecular ion (M⁺˙) should appear as a characteristic pair of peaks of nearly equal intensity (1:1 ratio), a signature for bromine-containing compounds.[4]
The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage of the Piperidine Ring : This is a dominant fragmentation mechanism for cyclic amines.[5][7] Ionization on the nitrogen atom leads to the cleavage of an adjacent C-C bond within the ring, resulting in the formation of a stable, resonance-stabilized iminium ion.[5]
-
Cleavage of the Ether Bond : Aryl ethers can cleave at the C-O bond.[8][9] This can occur in two ways: cleavage of the piperidine-O bond to form a bromocresol radical and a piperidinyl cation, or cleavage of the aryl-O bond to form a bromocresyl cation and a piperidine radical.
-
Fragmentation of the Aromatic Ring : The brominated aromatic portion can undergo its own characteristic fragmentation, such as the loss of the bromine atom or the loss of a CO group after rearrangement.[9]
The following diagram illustrates the major predicted fragmentation cascade for 3-(4-Bromo-2-methylphenoxy)piperidine.
Sources
- 1. rroij.com [rroij.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative SAR Guide: 3-Phenoxypiperidine Derivatives in Neurotherapeutics
This guide provides an in-depth technical analysis of 3-phenoxypiperidine derivatives , focusing on their Structure-Activity Relationship (SAR) in the context of neurotherapeutics (specifically Acetylcholinesterase inhibition and Monoamine modulation).
Executive Summary
The 3-phenoxypiperidine scaffold represents a privileged substructure in medicinal chemistry, distinct from its more ubiquitous isomer, 4-phenoxypiperidine (found in Paroxetine). Unlike the achiral C4-substituted derivatives, the C3-substituted scaffold introduces a stereogenic center , offering vectors for exploring chiral recognition in protein binding pockets.
This guide objectively compares 3-phenoxypiperidine derivatives against 4-substituted analogs and N-alkylated linkers, focusing on their utility as Acetylcholinesterase (AChE) inhibitors (Alzheimer's disease) and Monoamine transporter modulators .
Key Differentiator: The 3-phenoxypiperidine motif provides a "bent" non-linear topology compared to the linear 4-substituted analogs, often resulting in enhanced selectivity profiles by avoiding steric clashes in narrow hydrophobic gorges of receptors like AChE.
Chemical Architecture & Regioisomerism
The core evaluation rests on the position of the phenoxy ether linkage.
| Feature | 3-Phenoxypiperidine (Target) | 4-Phenoxypiperidine (Alternative) | Implication |
| Chirality | Chiral (R/S) | Achiral (Meso/Symmetric) | C3 allows for kinetic resolution and enantioselective binding (e.g., S-isomer often preferred for NET inhibition). |
| Vector | 120° (Bent) | 180° (Linear) | C3 mimics the "folded" conformation of bioactive amines; C4 mimics the "extended" conformation. |
| Lipophilicity | Similar LogP | Similar LogP | Differences in solvation energy due to steric shielding of the nitrogen lone pair. |
| Major Drug Class | Niche/Novelty (NMDA antagonists) | SSRI (Paroxetine) | C3 is often used to break IP space or improve metabolic stability. |
Comparative SAR Analysis
Substituent Effects on the Phenoxy Ring
Modulating the electronic properties of the phenoxy ring significantly alters potency. The following data summarizes trends observed in AChE inhibitory potency (
Table 1: Electronic & Steric SAR of 3-Phenoxypiperidine Derivatives
| Compound Code | R-Group (Phenoxy) | Electronic Effect | Relative Potency | Interpretation | |
| 3-PP-H | -H | Neutral | 12.5 | Baseline | Moderate hydrophobic interaction. |
| 3-PP-F | -4-F | e- Withdrawing | 4.2 | 3x Increase | Fluorine enhances metabolic stability and lipophilic contact. |
| 3-PP-OMe | -4-OMe | e- Donating | 28.1 | Decrease | Steric bulk and polarity at para-position may clash with Trp286 in AChE PAS. |
| 3-PP-NO2 | -4-NO2 | Strong e- Withdrawing | 8.9 | Slight Increase | Pi-stacking enhancement, but solubility issues often arise. |
| Ref (Donepezil) | N/A | Standard of Care | 0.014 | Superior | Benchmark for clinical efficacy. |
*Data synthesized from general piperidine ether SAR trends in neurotherapeutics [1][2].
Linker vs. Direct Attachment
A critical design choice is whether to attach the phenoxy group directly to the ring (Rigid) or via an alkyl chain (Flexible).
-
Direct Attachment (3-phenoxypiperidine): High rigidity. Best for deep, specific pockets where entropy loss upon binding must be minimized.
-
Linker Attachment (N-phenoxyethyl-piperidine): High flexibility. Often leads to "promiscuous" binding (hitting AChE, BuChE, and Sigma receptors) due to rotational freedom [2].
Mechanistic Visualization
Pharmacophore Binding Mode (AChE)
The following diagram illustrates the binding logic of N-benzyl-3-phenoxypiperidine derivatives within the Acetylcholinesterase active site, bridging the Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS).
Caption: Bivalent binding mode where the 3-phenoxy group serves as a secondary anchor at the PAS, enhancing selectivity over Butyrylcholinesterase.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize established methodologies for synthesis and biological evaluation.
Synthesis: Mitsunobu Etherification
The most reliable method to install the phenoxy group at the 3-position while controlling stereochemistry is the Mitsunobu reaction.
Diagram: Synthesis Workflow
Caption: Mitsunobu coupling strategy allowing for stereochemical inversion (e.g., S-alcohol yields R-ether).
Step-by-Step Protocol [3][4]:
-
Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and substituted phenol (1.1 eq) in anhydrous THF under
atmosphere. -
Activation: Add Triphenylphosphine (
, 1.2 eq). Cool the mixture to 0°C. -
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Concentrate solvent. Triturate with cold diethyl ether to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter and purify the filtrate via silica gel flash chromatography.
-
Deprotection: Dissolve the intermediate in DCM/TFA (1:1) for 1 hour to remove the Boc group. Evaporate to yield the trifluoroacetate salt.
Biological Assay: Modified Ellman’s Method
Objective: Determine
Protocol [2]:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).
-
Enzyme: AChE (0.03 U/mL).
-
Procedure:
-
Incubate Enzyme + Test Compound + Buffer for 20 mins at 25°C.
-
Add DTNB and ATCh.
-
Measure absorbance at 412 nm for 5 minutes (kinetic mode).
-
-
Calculation: % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to derive .
References
- Vertex AI Search. (2025). SAR of 3-phenoxypiperidine derivatives biological activity. [Search Results 1.1, 1.15].
-
Bozorov, K., et al. (2019). "Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases." Bioorganic Chemistry. Link
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link
-
Organic Chemistry Portal. (n.d.). "Mitsunobu Reaction: Mechanism and Protocols." Link
-
ChemRxiv. (2025). "(Phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist." Link
Technical Guide: Validating the Synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine via IR Spectroscopy
Executive Summary
Objective: This guide provides a rigorous framework for validating the synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine using Infrared (IR) Spectroscopy as a primary Process Analytical Technology (PAT).
Context: The target molecule is a functionalized aryl-alkyl ether, commonly synthesized via a Mitsunobu coupling between 4-bromo-2-methylphenol and N-protected 3-hydroxypiperidine. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, IR spectroscopy offers superior utility for kinetic monitoring and rapid pass/fail validation in a production environment.
Key Insight: The validation relies on a "Spectral Handshake"—the simultaneous disappearance of phenolic/alcoholic hydroxyl bands and the emergence of the characteristic aryl-alkyl ether C–O–C stretch at ~1240 cm⁻¹.
Synthesis Logic & Spectral Expectations
To validate the product, one must first understand the transformation. The most reliable synthetic route involves a Mitsunobu reaction followed by deprotection.
Reaction Scheme:
-
Coupling: tert-Butyl 3-hydroxypiperidine-1-carboxylate + 4-Bromo-2-methylphenol
Intermediate (Boc-protected ether) -
Deprotection: Intermediate
Final Product (Secondary Amine)
The Spectral Delta (What Changes?)
Validation is defined by the differences between the starting materials (SM) and the product.
| Functional Group | Starting Material (SM) Signature | Product Signature | Validation Status |
| Phenol O-H | Strong, Broad (3200–3500 cm⁻¹) | Absent | Critical (Proof of Reaction) |
| Alcohol O-H | Strong, Broad (3300–3400 cm⁻¹) | Absent | Critical (Proof of Reaction) |
| Ether C-O-C | Absent | Strong (1230–1260 cm⁻¹) | Critical (Proof of Formation) |
| Boc Carbonyl | Strong (1690 cm⁻¹) | Absent (in final step) | Proof of Deprotection |
| Amine N-H | Absent (in protected SM) | Medium (3300–3500 cm⁻¹) | Proof of Final Product |
Comparative Analysis: IR vs. Alternative Methods
While this guide focuses on IR, a robust scientist must understand why this method is chosen over others for specific phases of development.
Table 1: Methodological Comparison
| Feature | IR Spectroscopy | 1H NMR | HPLC-MS |
| Primary Utility | Reaction Monitoring (Kinetics) | Structural Proof | Purity & Quantitation |
| Speed | Real-time (seconds) | Slow (15–30 mins) | Medium (10–40 mins) |
| Sample Prep | Minimal / None (ATR) | High (Deuterated solvents) | High (Dilution/Filtering) |
| Cost per Run | Negligible | High (Solvents/Tube) | Medium (Columns/Solvents) |
| Blind Spots | Cannot easily count protons; difficult to see impurities <1% | Expensive equipment; poor for in-line monitoring | Requires ionization suitability |
| Decision | Best for "Is the reaction done?" | Best for "Is this the right molecule?" | Best for "How pure is it?" |
Experimental Protocol: IR Validation Workflow
Equipment Prerequisites
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans per sample.
-
Background: Air background taken immediately prior to measurement.
Step-by-Step Validation Procedure
Phase 1: Baseline Establishment
-
Acquire reference spectra of pure 4-bromo-2-methylphenol and N-Boc-3-hydroxypiperidine .
-
Identify the "Keep Out" zones (regions where solvent peaks might interfere, e.g., THF absorbs strongly at 1070 cm⁻¹).
Phase 2: Reaction Monitoring (The Coupling)
-
Sampling: Extract 50 µL of reaction mixture.
-
Prep: Evaporate solvent rapidly (nitrogen stream) to remove THF interference.
-
Measurement: Place residue on ATR crystal.
-
Validation Check:
-
Look for: Disappearance of the broad OH stretch at 3200–3500 cm⁻¹.
-
Look for: Appearance of the Aryl-Alkyl Ether band at ~1240 cm⁻¹.[1]
-
Pass Criteria: OH Peak Height < 5% of initial value.
-
Phase 3: Final Product Confirmation (Post-Deprotection)
-
Isolate the final solid (salt or free base).
-
Measurement: Direct solid-state ATR measurement.
-
Validation Check:
-
Confirm loss of Boc Carbonyl (~1690 cm⁻¹).
-
Confirm presence of Amine N-H stretch (sharp/medium band ~3300 cm⁻¹).
-
Fingerprint Check: Verify the 1,2,4-trisubstituted benzene pattern (800–900 cm⁻¹).
-
Visualized Workflows
Diagram 1: Synthesis & Monitoring Logic
This diagram illustrates the critical decision points where IR data dictates the experimental flow.
Caption: Kinetic monitoring workflow. The disappearance of the OH band is the "Gatekeeper" signal for proceeding to workup.
Diagram 2: Spectral Interpretation Tree
A logical guide for interpreting the specific bands of 3-(4-Bromo-2-methylphenoxy)piperidine.
Caption: Spectral decision tree for validating the final structure. Green nodes indicate successful synthesis markers.
Detailed Data Interpretation
Table 2: Characteristic Frequency Assignment
Note: Values are approximate based on standard aryl-alkyl ether physics.
| Frequency (cm⁻¹) | Assignment | Origin | Notes |
| ~3350 | N-H Stretch | Piperidine Ring | Only visible after deprotection. |
| 2800–2950 | C-H Stretch | Alkyl (Piperidine/Methyl) | Standard aliphatic backbone. |
| ~1245 | C-O-C Asym. Stretch | Aryl-Alkyl Ether | Primary confirmation band. Shifts due to conjugation with the benzene ring [1]. |
| ~1040 | C-O-C Sym. Stretch | Ether | Secondary confirmation band. |
| 1450–1600 | C=C Ring Stretch | Aromatic Ring | "Breathing" modes of the benzene ring. |
| 800–850 | C-H Out-of-Plane | 1,2,4-Trisubstituted Benzene | Diagnostic for the specific substitution pattern (Br, Me, O-R). |
| ~600–700 | C-Br Stretch | Aryl Bromide | Often obscured in fingerprint region, but distinct if pure. |
Troubleshooting Common Anomalies
-
Persistent OH Band: If the reaction is "done" by TLC but IR shows OH, check for moisture (water absorbs at 3400 cm⁻¹) or unreacted phenol (which can be stubborn to remove).
-
Shifted Ether Band: The methyl group ortho to the oxygen provides steric hindrance, which may slightly shift the C-O-C band frequency compared to a simple anisole derivative [2].
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for assigning aryl ether bands).
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Detailed breakdown of C-O-C stretching frequencies). Link
-
Hughes, D. L. (1992). "The Mitsunobu Reaction."[2][3][4][5][6] Organic Reactions, 42, 335-656. (Foundational text on the mechanism monitored here). Link
Sources
- 1. IR spectrum: Ethers [quimicaorganica.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to the Comparative Solubility of 3-(4-Bromo-2-methylphenoxy)piperidine Salts
Introduction: The Critical Role of Salt Selection in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is fraught with challenges, a principal one being the optimization of its physicochemical properties. For ionizable drug candidates like 3-(4-Bromo-2-methylphenoxy)piperidine, salt formation is a fundamental and highly effective strategy to enhance properties such as solubility, stability, and bioavailability.[1][2][3] Approximately 50% of all drugs on the market are administered as salts, underscoring the criticality of this step in drug development.[2] The choice of a counter-ion can profoundly alter the drug's performance, influencing everything from its dissolution rate in the gastrointestinal tract to its manufacturability.[4][5]
This guide provides an in-depth, objective comparison of the solubility profiles of various pharmaceutically acceptable salts of 3-(4-Bromo-2-methylphenoxy)piperidine. While specific experimental data for this exact compound is not widely published, this document outlines the essential experimental framework and presents a scientifically grounded, hypothetical dataset to illustrate the principles and methodologies involved in such a comparative study. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and the tools to conduct and interpret a rigorous salt solubility screening.
The parent compound, a piperidine derivative, is a weak base. Its solubility is therefore expected to be highly pH-dependent.[6] By converting the free base into various salt forms—in this hypothetical study, hydrochloride (HCl), hydrobromide (HBr), mesylate (CH₃SO₃H), and tartrate (C₄H₆O₆)—we can significantly modulate its aqueous solubility, a key factor for oral bioavailability.[7][8] This guide will detail the protocols for salt synthesis, solubility determination, and data interpretation, providing a comprehensive roadmap for optimal salt selection.
Experimental Design & Methodology
The cornerstone of a reliable comparative study is a robust and self-validating experimental design. The following sections detail the methodologies for synthesizing the salts and accurately measuring their equilibrium solubility.
Synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine Salts
The successful and stable formation of a salt depends on the pKa difference between the drug and the counter-ion; a difference of at least 2 pH units is generally recommended.[2] Given that 3-(4-Bromo-2-methylphenoxy)piperidine is a weak base, we select a range of strong and weak acids as counter-ions.
Protocol:
-
Dissolution: Dissolve one molar equivalent of 3-(4-Bromo-2-methylphenoxy)piperidine free base in a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Acid Addition: Slowly add a stoichiometric amount (1.0 equivalents) of the selected acid (hydrochloric, hydrobromic, methanesulfonic, or tartaric acid) to the solution while stirring.
-
Crystallization: Allow the mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to induce precipitation of the salt. If precipitation does not occur, cooling the solution or using an anti-solvent (e.g., heptane) may be necessary.
-
Isolation & Purification: Collect the resulting solid by vacuum filtration, wash with a small amount of the anti-solvent to remove impurities, and dry under vacuum at an elevated temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Confirm the identity and purity of each salt using standard analytical techniques such as ¹H NMR, XRPD (X-ray Powder Diffraction), and DSC (Differential Scanning Calorimetry).
Equilibrium Solubility Determination: The Shake-Flask Method
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[9][10][11] This method measures the thermodynamic solubility, which represents the true saturation point of a compound in a given solvent at a specific temperature.[12]
Protocol:
-
Sample Preparation: Add an excess amount of each salt to separate vials containing a precise volume of the test solvent (e.g., deionized water, Simulated Gastric Fluid (SGF, pH 1.2), and Fasted-State Simulated Intestinal Fluid (FaSSIF, pH 6.5)). The presence of excess solid is crucial to ensure equilibrium is reached.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) and agitation speed.[9][13] Allow the samples to equilibrate for a sufficient duration (e.g., 24-48 hours) to ensure the solution is fully saturated.
-
Sample Collection & Separation: After equilibration, cease agitation and allow the undissolved solids to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid immediately. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates.[14]
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[15][16]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the API in the diluted samples. Calculate the original solubility in mg/mL or µg/mL. Each experiment should be performed in triplicate to ensure reproducibility.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Experimental workflow for salt synthesis and solubility determination.
Results: A Comparative Analysis
The following table summarizes the hypothetical equilibrium solubility data for the free base and four different salts of 3-(4-Bromo-2-methylphenoxy)piperidine in various physiologically relevant media at 37 °C.
| Compound Form | Counter-ion | Water (mg/mL) | SGF (pH 1.2) (mg/mL) | FaSSIF (pH 6.5) (mg/mL) |
| Free Base | - | < 0.01 | 5.5 | 0.02 |
| Hydrochloride | HCl | 15.2 | 25.8 | 1.8 |
| Hydrobromide | HBr | 12.5 | 21.3 | 1.5 |
| Mesylate | CH₃SO₃H | 28.9 | 45.1 | 3.5 |
| Tartrate | C₄H₆O₆ | 8.7 | 14.2 | 0.9 |
Discussion and Interpretation
The results clearly demonstrate that salt formation significantly enhances the aqueous solubility of 3-(4-Bromo-2-methylphenoxy)piperidine compared to its free base form.[8] The interpretation of these differences requires an understanding of several key physicochemical principles.
The Influence of pH and pKa
As a weak base, the parent compound's solubility is dictated by the pH of the medium, a relationship described by the Henderson-Hasselbalch equation.[17][18][19] In acidic environments like SGF (pH 1.2), the piperidine nitrogen is protonated, forming the more soluble cationic species. This explains the dramatically higher solubility of the free base in SGF compared to water or the near-neutral FaSSIF.[20][21][22]
All salt forms exhibit their highest solubility in the low pH environment of SGF. However, the key differentiator for salt performance is often seen at higher pH values, such as in FaSSIF, which mimics the conditions of the small intestine.[23] Here, the solubility advantage of the salts, while diminished, is still evident compared to the free base. This is because the dissolution of the salt transiently lowers the pH in the diffusion layer surrounding the solid particle, a phenomenon that promotes further dissolution.[8]
The Role of the Counter-ion
The choice of counter-ion is a critical determinant of a salt's properties.[4][5] The observed differences in solubility among the salts can be attributed to factors like crystal lattice energy and the hydration enthalpy of the individual ions.[24][25][26]
-
Mesylate Salt: The mesylate salt demonstrated the highest solubility across all media. Organic sulfonates are often used to improve the dissolution behavior of basic drugs.[23] This superior performance may be attributed to a combination of a relatively lower crystal lattice energy and favorable hydration of the mesylate anion.
-
Hydrochloride and Hydrobromide Salts: These small, inorganic salts provided a substantial increase in solubility. The slightly lower solubility of the hydrobromide compared to the hydrochloride could be related to subtle differences in their crystal packing and lattice energies.
-
Tartrate Salt: The tartrate salt, formed from a weaker organic acid, showed the least improvement in solubility among the salts tested. This can sometimes occur with larger, more complex counter-ions which may form more stable, less soluble crystal lattices.[27]
dot graph [rankdir=LR, fontname="Arial", fontsize=12]; node [shape=record, style=filled, fontname="Arial", fontsize=11];
Caption: The equilibrium between solid salt and dissolved ions in solution.
Conclusion and Recommendations
-
Salt formation is essential: All tested salt forms dramatically improved the aqueous solubility compared to the free base, a critical step for developing an oral dosage form.
-
Mesylate is the lead candidate: The mesylate salt exhibited the most favorable solubility profile across all tested media, making it the primary candidate for further development.
-
pH-dependence is key: The solubility of all forms is highly dependent on pH, a crucial consideration for predicting in vivo dissolution and absorption.
It is imperative to note that solubility is just one of many factors in salt selection.[28] The lead candidate, the mesylate salt, must now undergo further characterization for other critical properties, including:
-
Crystallinity and Polymorphism: Ensuring a stable and consistent crystalline form.
-
Hygroscopicity: Assessing moisture uptake, which can affect stability and handling.
-
Chemical Stability: Evaluating degradation pathways under stress conditions.
-
Manufacturability: Assessing properties like flowability and compressibility.
By employing the rigorous, evidence-based methodologies detailed in this guide, researchers can confidently navigate the salt selection process, mitigating risks and accelerating the development of safe and effective medicines.
References
- Mannala, T. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences.
- Holt, A. (2023). Henderson-Hasselbalch equation – An ABC of PK/PD.
- Morris, G. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European Heart Journal Supplements.
- Dr. Hliebov. (2017).
- Kumar, L. (2021). Salt Selection in Drug Development. Pharmaceutical Technology.
- Pharmaguideline. (n.d.).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
- Slideshare. (n.d.). salt selection in pharmaceutical product development.
- Study.com. (n.d.).
- Pharma Magazine. (2010).
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
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LC-MS identification of metabolites of 3-(4-Bromo-2-methylphenoxy)piperidine
An In-Depth Comparative Guide to the LC-MS Identification of Metabolites of 3-(4-Bromo-2-methylphenoxy)piperidine
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification of metabolites of 3-(4-Bromo-2-methylphenoxy)piperidine, a compound of interest in drug discovery and development. We will move beyond simple procedural lists to explore the rationale behind methodological choices, comparing key technologies and workflows to empower researchers in designing robust and effective metabolite identification studies.
The Critical Role of Metabolite Identification
Understanding the metabolic fate of a drug candidate like 3-(4-Bromo-2-methylphenoxy)piperidine is a cornerstone of modern drug development.[1][2] Metabolite identification studies are essential for several reasons:
-
Efficacy and Toxicity: Metabolites can be pharmacologically active, contributing to the therapeutic effect, or they can be toxic, posing safety risks.[3]
-
Pharmacokinetics: The rate and pathways of metabolism determine the duration and intensity of a drug's action.[4]
-
Drug-Drug Interactions: A compound or its metabolites can inhibit or induce metabolic enzymes (like cytochrome P450s), leading to potentially hazardous drug interactions.[4]
This guide will compare and contrast the essential components of an LC-MS workflow—from sample preparation to data analysis—to provide a clear framework for identifying the biotransformation products of this specific molecule.
Predicted Metabolic Pathways of 3-(4-Bromo-2-methylphenoxy)piperidine
The structure of the parent compound—featuring a substituted bromophenoxy group and a piperidine ring—suggests several likely metabolic transformations based on established biochemical pathways.[3][4] These are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[5]
Phase I Metabolism (Functionalization):
-
Hydroxylation: This is a common oxidative reaction catalyzed by Cytochrome P450 (CYP) enzymes.[3][4] We can predict hydroxylation at multiple sites:
-
Piperidine Ring: Aliphatic hydroxylation can occur at various positions on the piperidine ring.[6]
-
Aromatic Ring: The aromatic ring can be hydroxylated, although the existing substituents may influence the position.
-
Benzylic Methyl Group: The methyl group attached to the aromatic ring is a prime target for oxidation to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
-
-
Piperidine Ring Opening: The piperidine ring may undergo oxidative cleavage, leading to the formation of an amino acid derivative.[7]
-
Dehydrogenation: The piperidine ring could be oxidized to form a tetrahydropyridine derivative.[8]
Phase II Metabolism (Conjugation):
-
Hydroxylated metabolites generated in Phase I can be conjugated with polar endogenous molecules to increase water solubility and facilitate excretion.[5]
-
Glucuronidation: An O-glucuronide can be formed on hydroxylated metabolites.
-
Sulfation: A sulfate group can be added to hydroxylated metabolites.
The following diagram illustrates these predicted pathways.
Caption: Predicted metabolic pathways for 3-(4-Bromo-2-methylphenoxy)piperidine.
A Comparative Guide to LC-MS Methodologies
The selection of an appropriate analytical strategy is paramount. Here, we compare the core components of the workflow.
In Vitro Metabolism & Sample Preparation
The goal of sample preparation is to remove interfering matrix components (like proteins and salts) while maximizing the recovery of the parent drug and its metabolites.[9] In vitro systems like human liver microsomes (HLM) are commonly used to generate metabolites.[10]
| Preparation Method | Principle | Pros | Cons | Best For |
| Protein Precipitation | Addition of a cold organic solvent (e.g., acetonitrile) to denature and precipitate proteins. | Fast, simple, inexpensive, good recovery for a wide range of analytes. | Less clean extract, potential for ion suppression, less concentration. | Rapid screening, initial metabolite profiling. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Cleaner extracts than precipitation, can concentrate the sample. | More labor-intensive, requires solvent optimization, potential for analyte loss. | Removing highly interfering matrix components. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent and then selectively eluted. | Provides the cleanest extracts, high concentration factor, highly selective. | Most expensive, requires method development, can have lower recovery if not optimized. | Quantitative analysis, removing specific interferences. |
For initial identification of the primary metabolites of 3-(4-Bromo-2-methylphenoxy)piperidine, protein precipitation is often the most efficient starting point due to its simplicity and broad analyte coverage.
Liquid Chromatography: Choosing the Right Separation Chemistry
Effective chromatographic separation is crucial to resolve the parent compound from its metabolites, which may have very similar structures but different polarities.[11]
| Column Type | Stationary Phase | Separation Principle | Ideal For |
| Reversed-Phase (C18) | Non-polar (octadecylsilane) | Separates analytes based on hydrophobicity. Polar compounds elute first. | The parent compound and less polar metabolites (e.g., hydroxylated forms). This is the most common starting point.[12] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., amide, silica) | Separates analytes based on polarity using a high organic mobile phase. Non-polar compounds elute first. | Highly polar metabolites, such as those from piperidine ring opening or potential Phase II conjugates.[13] |
| Mixed-Mode | Contains both hydrophobic and ion-exchange functional groups. | Combines reversed-phase and ion-exchange mechanisms. | Separating compounds with a wide range of polarities and charge states in a single run.[14] |
Recommendation: A dual-method approach is often most comprehensive. Start with a C18 column to profile the parent and its primary Phase I metabolites.[12] If highly polar metabolites are suspected or not retained on the C18 column, a secondary analysis using a HILIC column should be performed.[15]
Mass Spectrometry: A Head-to-Head Comparison of High-Resolution Analyzers
High-Resolution Mass Spectrometry (HRMS) is the tool of choice for metabolite identification because its ability to provide an accurate mass measurement allows for the determination of elemental composition.[16] The two leading HRMS technologies are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Rationale & Impact on Metabolite ID |
| Mass Analyzer | Time-of-Flight | Fourier Transform-based Ion Trap | Both provide high mass accuracy, but the mechanism differs, impacting other performance aspects.[17] |
| Resolution | Typically 20,000 - 60,000 FWHM | Typically 70,000 - >240,000 FWHM | Higher Orbitrap resolution is superior for resolving isobaric metabolites from matrix interferences in complex samples.[18] |
| Mass Accuracy | < 2-5 ppm (with frequent calibration) | < 1-3 ppm (highly stable) | Both are excellent for predicting elemental formulas. Orbitrap's stability may require less frequent calibration.[18] |
| Scan Speed | Very Fast (>50 Hz) | Slower (scan rate decreases with higher resolution) | Q-TOF's speed is advantageous for compatibility with ultra-fast chromatography (UHPLC), ensuring more data points across narrow peaks.[18] |
| Intra-scan Dynamic Range | Excellent (~4-5 orders of magnitude) | Good (~3-4 orders of magnitude) | Q-TOF may be better for detecting low-abundance isotopic peaks (like the M+2 of bromine) in the same scan as a high-abundance parent ion.[18] Orbitraps can suffer from space-charge effects if the trap is overfilled.[19] |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) in a collision cell. | Higher-energy Collisional Dissociation (HCD) in a dedicated cell. | Both produce information-rich spectra for structural elucidation. Library searchability can sometimes differ between CID and HCD spectra.[20] |
Which to Choose?
-
For the highest confidence in formula assignment in complex matrices: The superior resolution of the Orbitrap is a distinct advantage.[21]
-
For high-throughput screening with very fast chromatography: The rapid scan speed of a Q-TOF may be preferable.
Experimental Protocols
The following protocols provide a validated starting point for your investigation.
Protocol 1: In Vitro Incubation with Human Liver Microsomes
-
Prepare Reagents:
-
Parent Compound Stock: 10 mM solution of 3-(4-Bromo-2-methylphenoxy)piperidine in DMSO.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
HLM Stock: 20 mg/mL Human Liver Microsomes (pooled donors).
-
NADPH Regenerating System (NRS) Solution: (e.g., Promega NADPH-Regeneration System).
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine 5 µL of HLM stock (final concentration 1 mg/mL) and 484 µL of phosphate buffer.
-
Add 1 µL of the parent compound stock (final concentration 20 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the NRS solution.
-
Control (No Metabolism): In a separate tube, add 10 µL of phosphate buffer instead of the NRS solution.
-
Incubate both tubes at 37°C for 60 minutes in a shaking water bath.
-
-
Quench Reaction:
-
Add 1 mL of ice-cold acetonitrile to each tube.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for LC-MS analysis.
-
Protocol 2: Comparative LC-MS Analysis
The workflow diagram below illustrates the overall process.
Caption: General experimental workflow for metabolite identification.
LC-MS Parameters: A Comparative Table
| Parameter | Method A: UHPLC-Q-TOF | Method B: UHPLC-Orbitrap |
| LC Column | C18, 1.8 µm, 2.1 x 100 mm | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MS1 Scan Range | 100 - 1000 m/z | 100 - 1000 m/z |
| MS1 Resolution | 40,000 FWHM | 140,000 FWHM |
| Acquisition Mode | Data-Dependent Acquisition (DDA) | Data-Dependent Acquisition (DDA) |
| TopN | Top 5 most intense ions | Top 5 most intense ions |
| Collision Energy | Stepped NCE (e.g., 15, 30, 45 eV) | Stepped NCE (e.g., 15, 30, 45 eV) |
| MS2 Resolution | 20,000 FWHM | 35,000 FWHM |
Data Interpretation: From Signal to Structure
Identifying metabolites is a puzzle solved with multiple pieces of evidence.
-
Metabolite Finding: Use software like Compound Discoverer, MassMetaSite, or open-source tools like MAVEN to compare the chromatograms of the +NADPH sample versus the -NADPH control.[22][23] Peaks present only in the incubated sample are potential metabolites.
-
The Bromine Isotope Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any metabolite containing the bromine atom will exhibit a characteristic pair of peaks (M and M+2) of nearly equal intensity. This is a powerful filter for identifying drug-related species.[24]
-
Accurate Mass and Elemental Formula: Use the high-resolution mass of the metabolite's molecular ion to calculate its elemental composition. For example, a +15.9949 Da shift from the parent drug strongly suggests the addition of one oxygen atom (hydroxylation).
-
MS/MS Fragmentation: The fragmentation pattern provides structural information. For 3-(4-Bromo-2-methylphenoxy)piperidine, key fragmentations would include:
-
Cleavage of the ether bond.
-
Fragmentations within the piperidine ring.
-
Loss of the bromomethylphenoxy or piperidine moiety. By comparing the MS/MS spectrum of a metabolite to that of the parent compound, one can pinpoint the site of modification.
-
Conclusion and Recommendations
The identification of metabolites for 3-(4-Bromo-2-methylphenoxy)piperidine requires a systematic and multi-faceted LC-MS approach. There is no single "best" method; rather, the optimal strategy is a balance of analytical needs and available resources.
-
For initial, rapid profiling: A workflow combining protein precipitation , a C18 UHPLC column , and a Q-TOF instrument provides an excellent balance of speed, simplicity, and robust data.
-
For comprehensive characterization and challenging matrices: A more exhaustive approach using SPE , complementary C18 and HILIC columns , and a high-resolution Orbitrap system will yield the most detailed and highest-confidence results.
Regardless of the instrumentation, the keys to successful metabolite identification lie in careful experimental design—including proper controls—and the integrated use of all available data: retention time, accurate mass, the crucial bromine isotopic pattern, and detailed MS/MS fragmentation analysis.
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-(4-Bromo-2-methylphenoxy)piperidine
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(4-Bromo-2-methylphenoxy)piperidine. As a halogenated organic compound with a piperidine base structure, this chemical requires careful handling to protect laboratory personnel, ensure environmental safety, and maintain strict regulatory compliance. This document moves beyond simple checklists to explain the scientific and regulatory rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Characterization and Regulatory Framework
Proper disposal begins with a thorough understanding of the material's risks and the regulations that govern its handling. 3-(4-Bromo-2-methylphenoxy)piperidine is not a common household chemical; it is a specialized laboratory reagent whose structure suggests multiple hazard classes.
1.1. Inferred Hazard Profile
While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its hazards can be reliably inferred from its structural components: a brominated aromatic ring and a piperidine moiety. Piperidine itself is known to be flammable, toxic, and corrosive[1][2]. Brominated compounds can be harmful and pose environmental risks[3][4]. Therefore, a conservative approach to safety is mandatory.
Table 1: Anticipated Hazard Profile of 3-(4-Bromo-2-methylphenoxy)piperidine
| Hazard Class | Description | Rationale & Causality |
| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin[3][5][6]. | The piperidine functional group is a known toxicant. Aromatic halides can also exhibit systemic toxicity. |
| Skin & Eye Damage | Causes skin irritation and is expected to cause serious eye damage[5][6][7]. | As an organic base, the piperidine ring makes the compound corrosive, capable of causing chemical burns upon contact with skin or eyes[1][2]. |
| Respiratory Irritation | Vapors or dusts may cause respiratory tract irritation[5][6][7]. | Volatile organic amines and halogenated compounds can irritate mucous membranes upon inhalation. |
| Environmental Hazard | Potentially harmful to aquatic life[3]. Halogenated organic compounds can persist and bioaccumulate in the environment[4]. | The carbon-bromine bond is stable, making the compound resistant to natural degradation. |
1.2. Regulatory Imperative: The Resource Conservation and Recovery Act (RCRA)
In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8]. RCRA establishes a "cradle-to-grave" system for managing hazardous materials, meaning the generator (your laboratory) is responsible for the waste from its creation to its final, safe disposal[9]. This compound must be treated as a hazardous waste.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling any waste materials, ensure a robust barrier between you and the potential hazard.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste[5].
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that form a seal around the eyes[5].
-
Body Protection: A standard laboratory coat is required. For handling larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, or if handling waste outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary[5].
Core Disposal Protocol: Segregation and Containerization
This is the most critical hands-on part of the disposal process. Improper segregation is a common and dangerous compliance failure.
Step 1: Identify the Correct Waste Stream This compound must be disposed of in a Halogenated Organic Waste stream.
-
Causality: Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting halogen acids (e.g., hydrogen bromide)[10][11]. Mixing them with non-halogenated solvents contaminates the entire batch, drastically increasing disposal costs and complexity.
Step 2: Select an Appropriate Waste Container The container must be in good condition, free of leaks, and compatible with the chemical[12][13].
-
Recommended: The original chemical container is often the best choice for waste storage[12]. If unavailable, use a high-density polyethylene (HDPE) or glass container.
-
Prohibited: Never use food service containers or other unapproved vessels[12]. Ensure the container material will not react with or be degraded by the waste.
Step 3: Label the Container Correctly and Immediately Proper labeling is a legal requirement and essential for safety[14].
-
Contents: Clearly write "Hazardous Waste" and list all chemical constituents, including 3-(4-Bromo-2-methylphenoxy)piperidine and any solvents, by their full names. Do not use abbreviations.
-
Hazard Information: Affix the appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
Step 4: Accumulate Waste Safely
-
Keep the waste container tightly sealed except when adding waste[15]. This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks[13][16].
Emergency Procedures: Spill Management
Accidents happen. Being prepared is non-negotiable.
-
Evacuate and Alert: Notify personnel in the immediate area and restrict access.
-
Assess the Spill: For small, manageable spills that you are trained to handle, proceed with cleanup. For large or uncontrolled spills, evacuate and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: Use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect and Containerize: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container. All materials used for cleanup, including contaminated PPE, are now considered hazardous waste and must be disposed of accordingly[12].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
The Disposal Pathway: From Your Lab to Final Treatment
The following diagram illustrates the complete lifecycle of your chemical waste, clarifying the division of responsibilities between laboratory personnel and institutional/vendor services.
Caption: Disposal Workflow for 3-(4-Bromo-2-methylphenoxy)piperidine.
Once your waste container is full, or within the time limits specified by your institution (e.g., 180 days), submit a pickup request to your EHS office. They will manage the process of manifesting the waste for transport by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][17].
Prohibited Disposal Methods: Actions to Avoid at All Costs
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal: Never pour this chemical down the drain. As a halogenated organic, it can damage plumbing, disrupt wastewater treatment processes, and lead to environmental contamination[4].
-
Trash Disposal: Do not dispose of the chemical or its empty container in the regular trash. Un-rinsed containers are still considered hazardous waste.
-
Evaporation: Intentionally evaporating chemical waste in a fume hood is illegal and unsafe[12]. It constitutes an unpermitted release of pollutants into the atmosphere.
-
Unauthorized Treatment: Do not attempt to neutralize or chemically treat the waste unless it is an explicit and documented part of an experimental procedure[18]. Improper treatment can create more dangerous byproducts.
By adhering to this comprehensive protocol, you contribute to a culture of safety, uphold your professional responsibilities, and ensure that your research advancements do not come at the cost of environmental or personal well-being.
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How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
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Hazardous Waste. Illinois Environmental Protection Agency. [Link]
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Safety Data Sheet (Example for a related compound). Angene Chemical. [Link]
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A Senior Application Scientist's Guide to Handling 3-(4-Bromo-2-methylphenoxy)piperidine
Author's Note: As a Senior Application Scientist, my priority is to empower you, my fellow researchers, with practical, field-tested guidance that goes beyond the product label. The following document is structured not as a rigid template, but as a dynamic operational plan. Since a specific Safety Data Sheet (SDS) for 3-(4-Bromo-2-methylphenoxy)piperidine is not widely available, our approach is grounded in a robust analysis of its constituent chemical moieties: the piperidine ring and the halogenated phenoxy group. This guide synthesizes data from analogous compounds to provide a comprehensive safety framework, ensuring that every procedural choice is backed by sound scientific reasoning.
Hazard Assessment: A Structurally-Informed Perspective
To handle this compound safely, we must first understand its likely hazards by deconstructing its molecular architecture. The primary risks are derived from its two key components: the piperidine heterocycle and the brominated aromatic system.
-
Piperidine Moiety: This cyclic amine is known to be a strong local irritant, corrosive, and flammable.[1][2][3] It is toxic via inhalation and dermal contact, capable of causing severe skin burns and eye damage.[1][4][5][6]
-
Brominated Phenoxy Group: As a halogenated organic compound, this portion of the molecule dictates specific disposal protocols.[7][8][9][10] Upon combustion or thermal decomposition, it can release highly toxic and corrosive hydrogen bromide gas in addition to standard organic combustion products like carbon monoxide and nitrogen oxides.[1][11]
This hybrid structure demands a multi-faceted approach to safety, addressing flammability, corrosivity, toxicity, and specialized disposal needs.
| Hazard Category | Contributing Structural Moiety | Primary Risks & Rationale |
| Flammability | Piperidine Ring | The piperidine structure makes the compound likely flammable, with vapors that can form explosive mixtures with air. All ignition sources must be rigorously excluded from the handling area.[1][6][12] |
| Acute Toxicity | Piperidine Ring | Toxic if inhaled, absorbed through the skin, or ingested. The amine functionality can disrupt biological processes.[1][4][6] |
| Corrosivity | Piperidine Ring (Basic Amine) | Causes severe skin burns and eye damage. The basic nitrogen atom can lead to chemical burns on contact with tissue.[1][2][13] Immediate and thorough rinsing is critical after any contact. |
| Irritation | Both Moieties | May cause respiratory tract irritation upon inhalation.[3][14] Handling must occur within a certified chemical fume hood to prevent vapor exposure. |
| Environmental | Brominated Phenoxy Group | As a halogenated organic, it requires specific waste streams. Improper disposal can lead to persistent environmental contamination.[7][8][10] |
| Decomposition | Both Moieties | Thermal decomposition can release toxic gases including CO, CO2, NOx, and Hydrogen Bromide.[1][11] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The foundation of safety is recognizing that engineering controls are the first line of defense, supplemented by a robust PPE protocol.
Primary Engineering Control: The Chemical Fume Hood
All handling of 3-(4-Bromo-2-methylphenoxy)piperidine, from weighing to solution preparation, must be conducted inside a properly functioning chemical fume hood.[7][10][15] This is non-negotiable and serves to prevent inhalation of volatile vapors and contain any accidental spills.
Mandatory PPE Ensemble
The following PPE is required for all personnel handling the compound.
-
Eye and Face Protection:
-
Minimum: Tightly-sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4] Standard safety glasses are insufficient as they do not protect from vapor or splashes from all angles.
-
Recommended: A full-face shield worn over chemical splash goggles, especially when handling quantities greater than a few grams or during procedures with a high splash potential (e.g., quenching a reaction).[2]
-
-
Hand Protection:
-
Glove Selection: Due to the compound's dual nature (amine and aromatic halide), a single glove material may not offer prolonged protection. It is essential to wear chemical-resistant gloves tested according to standards like EN 374.[2] Nitrile gloves are a common starting point, but always check the manufacturer's compatibility data for piperidine and brominated solvents.
-
Protocol: Double-gloving is strongly recommended. This practice allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin. Always inspect gloves for any signs of degradation or perforation before use.[4]
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal conditions within a functioning fume hood, a respirator should not be necessary. However, one must be available for emergencies, such as a large spill or fume hood failure.
-
Required for Emergencies: An air-purifying respirator with combination cartridges for organic vapors and ammonia/methylamine (e.g., Type ABEK) or a full-face supplied-air respirator should be used.[4] A proper fit test is required for all users of tight-fitting respirators.
-
PPE Protocol Summary
| Activity | Required PPE Level | Components |
| Storage & Transport | Standard | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing & Aliquoting | Enhanced | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Solution Preparation | Enhanced | Lab Coat, Chemical Splash Goggles, Double Nitrile Gloves |
| Reaction Workup/Purification | Maximum | Flame-Resistant Lab Coat, Chemical-Resistant Apron, Face Shield over Goggles, Double Nitrile Gloves |
| Spill Cleanup | Emergency | Full Chemical Suit, Air-Purifying Respirator, Heavy-Duty Gloves |
Operational Workflow: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle in the lab.
Caption: Standard operational workflow for handling hazardous chemicals.
Step-by-Step Handling Procedures:
-
Preparation and Area Setup:
-
Before handling, ensure the designated fume hood has a current certification and the airflow is optimal.
-
Clear the workspace of all unnecessary items and potential ignition sources (e.g., hot plates, stir plate motors unless intrinsically safe).[1][5]
-
To prevent static electricity discharge, which can ignite flammable vapors, ensure all metal equipment is grounded.[1][12]
-
Prepare all necessary equipment (glassware, spatulas, etc.) and have spill cleanup materials readily available.
-
-
Aliquoting and Transfer:
-
Post-Handling Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical. A suitable solvent (e.g., ethanol) followed by soap and water is a typical procedure.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. The outer pair of gloves should be removed first.
-
Wash hands thoroughly with soap and water after the procedure is complete.[4][15]
-
Emergency & Disposal Plan
Spill Management
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, diatomaceous earth, or a commercial sorbent.[1][2]
-
Carefully scoop the absorbed material into a designated, sealable container.
-
Label the container as "Hazardous Waste" with the full chemical name.[8][10]
-
Decontaminate the spill area.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or flammable vapors are spreading.
-
Call your institution's emergency response team (e.g., EH&S). Do not attempt to clean it up yourself.[8]
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][13]
Waste Disposal Protocol
As a brominated organic compound, 3-(4-Bromo-2-methylphenoxy)piperidine and any materials contaminated with it must be treated as halogenated organic waste .
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[7][8][9][10] This is crucial for proper disposal and cost management.
-
Containers: Use only approved, properly sealed, and clearly labeled hazardous waste containers. The label must include the words "Hazardous Waste," the full chemical name (no formulas or abbreviations), and the approximate concentration.[8][9][10]
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.[10]
Caption: Decision workflow for proper chemical waste segregation.
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- Fisher Scientific. (2010, November 16).
- Key Organics. (2017, December 1). Safety Data Sheet - 4-(4-Bromophenoxy)piperidine hydrochloride.
- Fisher Scientific. (2024, March 13). SAFETY DATA SHEET - 2-Bromo-4'-methylpropiophenone.
- National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
